molecular formula C15H19NO3 B13684379 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol

8-Cbz-8-azabicyclo[3.2.1]octan-2-ol

Cat. No.: B13684379
M. Wt: 261.32 g/mol
InChI Key: OVZAMIBUNVLKIF-UHFFFAOYSA-N
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Description

8-Cbz-8-azabicyclo[3.2.1]octan-2-ol is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 2-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-14-9-7-12-6-8-13(14)16(12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14,17H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZAMIBUNVLKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCC1N2C(=O)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 8-Azabicyclo[3.2.1]octane Scaffold

The 8-azabicyclo[3.2.1]octane core, commonly known as the tropane skeleton, is a privileged scaffold in medicinal chemistry.[1][2] This rigid bicyclic structure is found in a wide array of biologically active natural products, most notably cocaine and atropine. Its conformational rigidity allows for a well-defined spatial presentation of functional groups, leading to high-affinity interactions with various biological targets. In the realm of drug discovery, synthetic modifications of the tropane skeleton have yielded potent modulators of the central nervous system, including dopamine transporter (DAT) inhibitors, which are crucial in the research of neurodegenerative diseases and psychiatric disorders.[1][3]

This guide focuses on a key synthetic intermediate, 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol. The benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom is instrumental in synthetic strategies, offering stability under a range of reaction conditions while allowing for facile deprotection. The hydroxyl group at the C-2 position provides a handle for further functionalization, making this molecule a valuable building block for the synthesis of novel therapeutics. While a specific CAS number for 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol is not prominently listed in public databases, this guide will provide a comprehensive overview of its synthesis, characterization, and potential applications based on established chemical principles and data from closely related analogs. The constitutional isomer, benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, is registered under CAS number 92652-76-1.

Synthesis of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol

The synthesis of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol is most effectively achieved through a two-step process starting from nortropinone hydrochloride. The first step involves the protection of the secondary amine with a benzyloxycarbonyl (Cbz) group, followed by the stereoselective reduction of the ketone at the C-2 position.

Step 1: Synthesis of the Key Precursor: Benzyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (N-Cbz-nortropinone)

The synthesis of N-Cbz-nortropinone is a well-established procedure. It involves the reaction of nortropinone hydrochloride with benzyl chloroformate in the presence of a base.

Experimental Protocol:

  • Reaction Setup: To a solution of nortropinone hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (CH2Cl2), add a base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents) at 0 °C.

  • Addition of Protecting Group: Slowly add benzyl chloroformate (Cbz-Cl, 1.1-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water or a mild aqueous acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure N-Cbz-nortropinone.

Causality Behind Experimental Choices:

  • Choice of Base: An organic base like triethylamine or diisopropylethylamine is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • Solvent: Dichloromethane is a common choice due to its inertness and ability to dissolve both the starting material and the reagents.

  • Purification: Column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the purity of the ketone precursor for the subsequent reduction step.

Step 2: Stereoselective Reduction of N-Cbz-nortropinone

The reduction of the carbonyl group in N-Cbz-nortropinone can lead to two diastereomeric alcohols: the exo- and endo-8-Cbz-8-azabicyclo[3.2.1]octan-2-ol. The stereochemical outcome of this reduction is highly dependent on the choice of the reducing agent.

  • Formation of the endo-alcohol: Bulky reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride), are known to approach the carbonyl group from the less sterically hindered exo face of the bicyclic system. This results in the preferential formation of the endo-alcohol.[4][5]

  • Formation of the exo-alcohol: Less sterically demanding reducing agents, like sodium borohydride (NaBH4), can approach from the endo face, leading to a higher proportion of the exo-alcohol. The presence of a chelating agent like cerium(III) chloride with NaBH4 (Luche reduction) can further enhance the selectivity for the exo-product.[6][7]

Workflow for Stereoselective Reduction:

Caption: Stereoselective reduction of N-Cbz-nortropinone.

Experimental Protocol for endo-8-Cbz-8-azabicyclo[3.2.1]octan-2-ol:

  • Reaction Setup: Dissolve N-Cbz-nortropinone (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Addition of Reducing Agent: Slowly add a solution of L-Selectride® (1.1-1.5 equivalents) in THF to the cooled ketone solution.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for several hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: Carefully quench the reaction at -78 °C by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide. Allow the mixture to warm to room temperature and stir for an hour. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Characterization

The structural elucidation of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol isomers relies on standard spectroscopic techniques.

Property Value
Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol

Predicted Spectroscopic Data:

¹H NMR Spectroscopy:

The ¹H NMR spectra of the exo and endo isomers are expected to show distinct differences, particularly in the chemical shift and coupling constants of the proton at C-2 and the bridgehead protons.

  • C-2 Proton: The proton attached to the carbon bearing the hydroxyl group will appear as a multiplet. Its chemical shift and coupling pattern will be indicative of its stereochemistry.

  • Cbz Group: The protons of the benzyl group will appear in the aromatic region (δ 7.2-7.4 ppm), and the benzylic methylene protons will be observed as a singlet or a pair of doublets around δ 5.1-5.2 ppm.

  • Bicyclic Core: The protons of the 8-azabicyclo[3.2.1]octane skeleton will resonate in the aliphatic region (δ 1.5-4.5 ppm).

¹³C NMR Spectroscopy:

  • Carbonyl (in precursor): The carbonyl carbon of N-Cbz-nortropinone will have a characteristic chemical shift around 210 ppm.

  • Carbamate Carbonyl: The carbonyl carbon of the Cbz group will appear around 155 ppm.

  • C-2 Carbon: The carbon bearing the hydroxyl group will resonate in the range of δ 65-75 ppm.

  • Aromatic Carbons: The carbons of the phenyl ring will be observed between δ 127-137 ppm.

  • Aliphatic Carbons: The remaining carbons of the bicyclic system will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of the hydroxyl group.

  • C=O Stretch (Carbamate): A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the Cbz carbonyl group.

  • C-N Stretch: Absorptions corresponding to the C-N bond will be present in the fingerprint region.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ will correspond to the aromatic C-H bonds.

  • Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ will be due to the aliphatic C-H bonds.

Applications in Drug Discovery

The 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol scaffold is a valuable intermediate for the synthesis of a variety of biologically active molecules. The hydroxyl group at the C-2 position serves as a key functional handle for introducing diverse substituents, allowing for the exploration of structure-activity relationships (SAR).

Dopamine Transporter (DAT) Inhibitors

One of the most significant applications of this scaffold is in the development of dopamine transporter (DAT) inhibitors.[3] The DAT is a key protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. Dysregulation of the DAT is implicated in several neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse.

The 8-azabicyclo[3.2.1]octane framework serves as a rigid template to position pharmacophoric elements for optimal interaction with the DAT. The C-2 position is a critical site for modification to modulate potency and selectivity. By introducing various aryl or alkyl groups at this position, researchers can fine-tune the binding affinity of the resulting compounds for the DAT.

Logical Relationship in Drug Design:

Drug_Design Scaffold 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol Functionalization Functionalization at C-2 (e.g., etherification, esterification) Scaffold->Functionalization Library Library of Analogs Functionalization->Library SAR Structure-Activity Relationship (SAR) Studies Library->SAR Lead Lead Compound for DAT Inhibition SAR->Lead

Caption: Drug design workflow starting from the scaffold.

Potential in Neurodegenerative Disease Research

The development of selective DAT inhibitors is an active area of research for the treatment of neurodegenerative diseases such as Parkinson's disease.[8][9][10][11][12] By blocking the reuptake of dopamine, these inhibitors can increase the levels of this neurotransmitter in the brain, which may help to alleviate the motor symptoms associated with the disease. The 2-hydroxy-8-azabicyclo[3.2.1]octane scaffold provides a promising starting point for the design of novel therapeutic agents in this area.

Conclusion

8-Cbz-8-azabicyclo[3.2.1]octan-2-ol, while not having a readily available CAS number, represents a fundamentally important building block in medicinal chemistry. Its synthesis, achievable through a straightforward protection-reduction sequence, provides access to both exo and endo isomers with high stereocontrol. The strategic placement of the hydroxyl group on the rigid tropane framework offers a versatile platform for the development of novel therapeutics, particularly potent and selective dopamine transporter inhibitors with potential applications in the treatment of neurodegenerative and psychiatric disorders. This guide provides a comprehensive technical overview to aid researchers and scientists in the synthesis, characterization, and utilization of this valuable molecular scaffold.

References

  • PubChem. Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate. Available from: [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021).
  • PubChem. 8-Azabicyclo[3.2.1]octan-3-ol. Available from: [Link]

  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry. (2021). Available from: [Link]

  • NIST. 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. Available from: [Link]

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  • Aspects of stereocontrol in the L-Selectride reduction of 4-acyl-1,3-dioxolane derivatives. SBQ. (2019). Available from: [Link]

  • PubChemLite. 8-azabicyclo(3.2.1)octan-3-ol, 8-methyl-, benzoate (ester), endo-. Available from: [Link]

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  • Dopamine Transporter Dynamics of N-Substituted Benztropine Analogs with Atypical Behavioral Effects. National Institutes of Health. (2019). Available from: [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021). Available from: [Link]

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Sources

An In-depth Technical Guide to the Physicochemical Properties of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol, a key heterocyclic scaffold in medicinal chemistry. As a derivative of the tropane alkaloid family, this compound and its analogues are integral to the development of a wide range of therapeutic agents.[1] This document consolidates available experimental data, predicted properties, and expert analysis to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this important molecule. The narrative emphasizes the causal relationships between molecular structure and physical properties, offering insights into experimental design and interpretation.

Introduction: The Significance of the 8-Azabicyclo[3.2.1]octane Scaffold

The 8-azabicyclo[3.2.1]octane core is the foundational structure of tropane alkaloids, a class of natural products with a rich history and diverse pharmacological activities.[1] The inherent conformational rigidity of this bicyclic system provides a well-defined three-dimensional arrangement for appended functional groups, making it a privileged scaffold in drug design. The introduction of a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom at the 8-position modulates the basicity of the nitrogen and allows for selective chemical transformations at other positions of the molecule. The hydroxyl group at the 2-position provides a crucial site for further functionalization, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

This guide will systematically explore the key physicochemical properties of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol, providing both theoretical context and practical methodologies for their determination.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is paramount for its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. While specific experimental data for 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol is not extensively reported in publicly available literature, we can infer and predict these properties based on its chemical structure and data from closely related analogues.

Chemical Structure and Identity
  • IUPAC Name: benzyl 2-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

  • Synonyms: 8-Carbobenzyloxy-8-azabicyclo[3.2.1]octan-2-ol, N-Cbz-nortropan-2-ol

  • CAS Number: Not available for the 2-ol isomer. The CAS number for the isomeric N-Cbz-nortropine (3-hydroxy derivative) is 92652-76-1.[2]

  • Molecular Formula: C₁₅H₁₉NO₃[2]

  • Molecular Weight: 261.32 g/mol [2]

Physical State and Appearance

Based on analogous compounds such as N-Cbz-nortropine, 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol is expected to be a white to off-white crystalline solid at room temperature.

Melting and Boiling Points

The melting and boiling points are critical indicators of a compound's purity and thermal stability. For the isomeric N-Cbz-nortropine, a melting point of 124 °C has been reported by some suppliers. A predicted boiling point for a related structure, (3-EXO)-BENZYL3-(HYDROXYMETHYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLATE, is 427.2±28.0 °C.[3] It is reasonable to expect the melting and boiling points of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol to be in a similar range.

Table 1: Predicted and Analogous Thermal Properties

PropertyValueSource/Notes
Melting Point~120-130 °CPredicted based on isomeric N-Cbz-nortropine.
Boiling Point~400-430 °CPredicted based on related structures.[3]
Solubility

The solubility of a compound in various solvents is crucial for its synthesis, purification, and formulation. The presence of the Cbz group increases the lipophilicity of the molecule compared to the parent nortropan-2-ol. Therefore, 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol is expected to have good solubility in common organic solvents and limited solubility in water. The parent compound tropinone is sparingly soluble in water but dissolves well in organic solvents like ethanol, ether, and chloroform.[4]

Table 2: Predicted Solubility Profile

SolventPredicted SolubilityRationale
WaterSparingly solubleThe polar hydroxyl group is offset by the large nonpolar Cbz and bicyclic core.
Methanol, EthanolSolublePolar protic solvents capable of hydrogen bonding with the hydroxyl group.
Dichloromethane, ChloroformSolubleGood solvents for moderately polar organic compounds.
Ethyl AcetateSolubleA common solvent for purification of similar compounds.
Hexanes, PentaneSparingly soluble to insolubleThe overall polarity of the molecule is too high for nonpolar solvents.
Acidity and Basicity (pKa)

The pKa values of a molecule are critical for understanding its ionization state at physiological pH, which in turn affects its absorption, distribution, and target engagement. The 8-azabicyclo[3.2.1]octane core contains a tertiary amine, which is basic. However, the nitrogen in 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol is part of a carbamate linkage. The electron-withdrawing nature of the carbonyl group significantly reduces the basicity of the nitrogen atom. The hydroxyl group is weakly acidic. A predicted acidic pKa for a related compound is around 14.93.[3]

Spectroscopic Characterization: A Structural Blueprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the rigid bicyclic system, which leads to distinct chemical shifts and coupling constants for diastereotopic protons. Key expected signals include:

    • Aromatic Protons (C₆H₅): A multiplet around 7.3-7.4 ppm corresponding to the five protons of the benzyl group.

    • Benzyl Protons (CH₂Ph): A singlet or a pair of doublets around 5.1-5.2 ppm.

    • Bridgehead Protons (H-1 and H-5): Broad signals in the aliphatic region.

    • Proton on the Carbon Bearing the Hydroxyl Group (H-2): A multiplet whose chemical shift and multiplicity will depend on the stereochemistry (exo or endo) of the hydroxyl group.

    • Other Aliphatic Protons: A series of complex multiplets in the range of 1.5-2.5 ppm.

    • Hydroxyl Proton (OH): A broad singlet that can appear over a wide chemical shift range and is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key expected signals include:

    • Carbonyl Carbon (C=O): A signal around 155 ppm.

    • Aromatic Carbons (C₆H₅): Several signals between 127-137 ppm.

    • Benzyl Carbon (CH₂Ph): A signal around 67 ppm.

    • Carbon Bearing the Hydroxyl Group (C-2): A signal in the range of 60-70 ppm.

    • Bridgehead Carbons (C-1 and C-5): Signals typically in the range of 50-60 ppm.

    • Other Aliphatic Carbons: Signals in the range of 20-40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol is expected to show the following characteristic absorption bands:

Table 3: Predicted Infrared Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch (alcohol)3600-3200Strong, Broad
C-H Stretch (aromatic)3100-3000Medium
C-H Stretch (aliphatic)3000-2850Medium
C=O Stretch (carbamate)1700-1670Strong
C=C Stretch (aromatic)1600-1450Medium
C-O Stretch (alcohol)1250-1050Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol (MW = 261.32), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 261. Common fragmentation pathways would likely involve the loss of the benzyl group (C₇H₇, 91 Da), the benzyloxy group (C₇H₇O, 107 Da), or the entire Cbz group.

Experimental Methodologies: A Practical Guide

The determination of the physicochemical properties of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol requires a combination of synthetic and analytical techniques.

Synthesis and Purification

The synthesis of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol can be achieved through several routes, a common one being the reduction of the corresponding ketone, 8-Cbz-8-azabicyclo[3.2.1]octan-2-one.

Step-by-Step Synthesis Protocol:

  • Protection of the Nitrogen: Start with a suitable precursor such as 8-azabicyclo[3.2.1]octan-2-one. React it with benzyl chloroformate (Cbz-Cl) in the presence of a mild base (e.g., sodium bicarbonate) in a suitable solvent system (e.g., a mixture of an organic solvent and water) to introduce the Cbz protecting group.

  • Reduction of the Ketone: The resulting 8-Cbz-8-azabicyclo[3.2.1]octan-2-one is then reduced to the corresponding alcohol. This can be achieved using a variety of reducing agents, such as sodium borohydride (NaBH₄) in an alcoholic solvent. The choice of reducing agent can influence the stereoselectivity of the alcohol (exo vs. endo).

  • Work-up and Purification: After the reaction is complete, a standard aqueous work-up is performed to remove inorganic byproducts. The crude product is then purified, typically by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Diagram of Synthetic Workflow:

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification Start 8-Azabicyclo[3.2.1]octan-2-one Protection N-Protection (Cbz-Cl, Base) Start->Protection Ketone 8-Cbz-8-azabicyclo[3.2.1]octan-2-one Protection->Ketone Reduction Ketone Reduction (e.g., NaBH4) Ketone->Reduction Alcohol Crude 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol Reduction->Alcohol Workup Aqueous Work-up Alcohol->Workup Chromatography Column Chromatography Workup->Chromatography FinalProduct Pure 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol Chromatography->FinalProduct

Caption: Synthetic workflow for 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol.

Analytical Characterization Workflow

Once synthesized and purified, the compound's identity and purity must be confirmed using a suite of analytical techniques.

Diagram of Analytical Workflow:

AnalyticalWorkflow PureCompound Pure 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol NMR NMR Spectroscopy (¹H, ¹³C) PureCompound->NMR MS Mass Spectrometry PureCompound->MS IR IR Spectroscopy PureCompound->IR Purity Purity Assessment (e.g., HPLC, Elemental Analysis) PureCompound->Purity StructureConfirmation Structure Confirmation NMR->StructureConfirmation MS->StructureConfirmation IR->StructureConfirmation Purity->StructureConfirmation

Caption: Analytical workflow for structural and purity confirmation.

Conclusion and Future Perspectives

This technical guide has provided a detailed examination of the physicochemical properties of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol. While a complete set of experimentally determined data is not yet available in the public domain, a robust profile has been constructed through the analysis of its chemical structure and comparison with closely related analogues. The methodologies for its synthesis and characterization outlined herein provide a solid foundation for researchers working with this versatile scaffold.

As the quest for novel therapeutics continues, the 8-azabicyclo[3.2.1]octane framework will undoubtedly remain a cornerstone of medicinal chemistry. Further experimental characterization of key derivatives such as 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol will be crucial for accelerating the drug discovery and development process.

References

  • PubChem. (n.d.). Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate. Retrieved February 15, 2026, from [Link]

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463.

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Technical Guide: Synthesis of N-Cbz-Nortropine from Tropinone

[1]

Executive Summary & Strategic Rationale

The synthesis of N-Cbz-nortropine (N-benzyloxycarbonyl-nortropine) from tropinone is a pivotal transformation in alkaloid chemistry, serving as a gateway to modified tropane scaffolds found in anticholinergics and neurotransmitter transporter inhibitors.[1]

This guide details a three-phase synthetic strategy designed for high fidelity and scalability. Unlike older methods relying on toxic cyanogen bromide (von Braun degradation), this protocol utilizes


1
Key Mechanistic Pillars[1][2][3][4]
  • Selectivity of Demethylation: The use of ACE-Cl prevents ring opening, a common risk with tropane bridges, ensuring the bicyclic [3.2.1] skeleton remains intact.[1]

  • Stereocontrol: The reduction of the C3-ketone is thermodynamically and kinetically controlled to favor the endo-isomer (nortropine) over the exo-isomer (pseudonortropine) using Sodium Borohydride (

    
    ) at low temperatures.[1]
    
  • Orthogonality: The Cbz (carboxybenzyl) group provides robust amine protection that is stable to acidic and basic workups but readily cleavable via hydrogenolysis, essential for downstream diversification.[1]

Synthetic Pathway Visualization[1]

The following diagram outlines the reaction flow, critical intermediates, and reagents.

GTropinoneTropinone(Start)Inter1Intermediate:Chloroethyl CarbamateTropinone->Inter1ACE-ClDCE, RefluxNortropinoneNortropinone HCl(Demethylated)Inter1->NortropinoneMeOHReflux (Decarboxylation)NCbz_KetoneN-Cbz-Nortropinone(Protected)Nortropinone->NCbz_KetoneCbz-Cl, DIPEADCM, 0°CTargetN-Cbz-Nortropine(Endo-Alcohol)NCbz_Ketone->TargetNaBH4MeOH, 0°C(Stereoselective Reduction)

Figure 1: Step-wise conversion of Tropinone to N-Cbz-Nortropine via ACE-Cl demethylation and hydride reduction.

Detailed Experimental Protocol

Phase 1: N-Demethylation of Tropinone

Objective: Replace the

1Reagent:

1
  • Reaction Setup: Dissolve Tropinone (10.0 g, 71.8 mmol) in dry 1,2-dichloroethane (DCE, 60 mL) under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add ACE-Cl (1.5–2.0 equiv) dropwise at 0°C to control the exotherm.

  • Carbamate Formation: Heat the mixture to reflux for 12–16 hours. Monitor by TLC (disappearance of Tropinone).[1][2]

    • Mechanistic Note: The intermediate formed is the stable

      
      -chloroethyl carbamate.[1]
      
  • Methanolysis: Concentrate the reaction mixture under reduced pressure to remove DCE and excess ACE-Cl. Redissolve the oily residue in Methanol (MeOH, 100 mL) and reflux for 1 hour.

    • Why? Methanol attacks the reactive carbamate, decomposing it into volatile acetaldehyde,

      
      , and the amine hydrochloride.
      
  • Isolation: Concentrate in vacuo to yield Nortropinone Hydrochloride as a crude solid (often light brown/tan).[1]

    • Validation:

      
       NMR should show the disappearance of the 
      
      
      singlet at
      
      
      ppm.[1]
Phase 2: N-Protection (Cbz Introduction)

Objective: Protect the secondary amine to prevent side reactions during reduction and facilitate purification.[1]

  • Neutralization: Suspend Nortropinone HCl (from Phase 1) in Dichloromethane (DCM, 100 mL). Add Diisopropylethylamine (DIPEA, 2.5 equiv) at 0°C. Stir until the solid dissolves.

  • Acylation: Add Benzyl Chloroformate (Cbz-Cl, 1.1 equiv) dropwise over 20 minutes.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Wash the organic phase with 1M HCl (2x), Sat.

    
     (2x), and Brine.[1][3][2] Dry over 
    
    
    .[1][3][2][4]
  • Purification: Concentrate to yield N-Cbz-Nortropinone . If necessary, purify via silica gel chromatography (Hexanes/EtOAc).[1]

    • Target Properties: White solid or clear oil.[1]

      
       NMR shows aromatic protons (
      
      
      7.3–7.4 ppm) and benzylic
      
      
      (
      
      
      ppm).[1]
Phase 3: Stereoselective Reduction

Objective: Reduce the C3 ketone to the endo-alcohol (Nortropine configuration).[1]

  • Solvation: Dissolve N-Cbz-Nortropinone (5.0 g) in dry Methanol (50 mL). Cool to 0°C.[1][3][5]

  • Reduction: Add Sodium Borohydride (

    
    , 1.5 equiv) portion-wise over 30 minutes.
    
    • Critical Control: Maintain temperature

      
      . Higher temperatures increase the ratio of the exo-isomer (Pseudonortropine).[1]
      
  • Quench: Once TLC indicates consumption of ketone, quench carefully with Acetone (5 mL) or Sat.

    
    .[1]
    
  • Extraction: Evaporate MeOH. Resuspend residue in EtOAc/Water.[1][3] Extract organics, dry, and concentrate.[3][4][6][7][8][9]

  • Final Product: N-Cbz-Nortropine .

    • Stereochemistry Check: The endo-proton at C3 (attached to the same carbon as OH) typically appears as a triplet or multiplet at

      
       ppm.[1] The exo-isomer (impurity) would show a different coupling pattern and shift.[1]
      

Data Summary & Validation Criteria

Reagent & Yield Table
ReagentRoleEquiv.Typical YieldKey Byproduct
ACE-Cl Demethylation Agent1.5–2.095–98% (Step 1)MeCl, Acetaldehyde
Cbz-Cl Protecting Group1.185–90% (Step 2)HCl (neutralized)

Reducing Agent1.590–95% (Step 3)Borate salts
Self-Validating Analytical Checkpoints

To ensure "Trustworthiness" in the lab, verify these signals at each stage:

  • Nortropinone HCl (Intermediate):

    • IR: Strong ketone stretch (

      
      ).[1]
      
    • NMR: Absence of N-Me singlet. Broad NH peaks if free-based.[1]

  • N-Cbz-Nortropinone:

    • TLC: Significant

      
       shift (less polar than nortropinone).[1]
      
    • NMR: Appearance of 5 aromatic protons and singlet at 5.12 ppm (

      
      ).[1]
      
  • N-Cbz-Nortropine (Final):

    • IR: Disappearance of ketone stretch; appearance of broad OH stretch (

      
      ) and Carbamate C=O (
      
      
      ).[1]
    • Mass Spec: Parent ion

      
      .[1]
      

References

  • Kolesinska, B., & Kaminski, Z. J. (2008).[1] An approach for synthesis of tropinone analogue N-substituted with triazine ring. Acta Poloniae Pharmaceutica.[1][10]

  • Olofson, R. A., et al. (1984).[1] A new reagent for the selective, high-yield N-dealkylation of tertiary amines: improved synthesis of naltrexone and nalbuphine. Journal of Organic Chemistry. (Fundamental reference for ACE-Cl method).

  • Lazny, R. (1996).[1][10][11] EPC Synthesis of Tropane Alkaloids Via Enantioselective Deprotonation. Collection Canada. Retrieved from [Link][1]

The Strategic Keystone: A Technical Guide to 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 8-azabicyclo[3.2.1]octane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active tropane alkaloids and synthetic molecules that have led to significant therapeutic advancements.[1][2][3] This guide provides an in-depth analysis of a key synthetic intermediate, 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol, offering a comprehensive overview of its synthesis, stereochemistry, and strategic application in the development of novel therapeutics. We will explore the nuanced chemistry of this molecule, from the foundational principles of its synthesis to the critical role of stereocontrol, providing researchers and drug development professionals with a practical and scientifically rigorous resource.

Introduction: The Enduring Legacy of the Tropane Scaffold

The tropane ring system, characterized by a bicyclic structure where a pyrrolidine and a piperidine ring share a common nitrogen atom and two carbons, is a cornerstone of natural product chemistry and pharmacology.[4][5] From the anticholinergic effects of atropine and scopolamine to the stimulant properties of cocaine, the pharmacological diversity of tropane alkaloids is a testament to the unique three-dimensional architecture of this scaffold.[6][7]

In modern drug discovery, the 8-azabicyclo[3.2.1]octane core is a highly sought-after motif for the design of novel therapeutics targeting a range of receptors and transporters.[8] The rigid, conformationally constrained nature of this framework allows for the precise spatial orientation of substituents, leading to high-affinity and selective interactions with biological targets.

This guide focuses on a pivotal, N-protected derivative, 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol. The carboxybenzyl (Cbz) protecting group offers stability during synthetic manipulations and can be readily removed under various conditions, making this molecule a versatile intermediate.[9][10] The hydroxyl group at the C-2 position provides a handle for further functionalization, enabling the exploration of structure-activity relationships in drug design.

Synthesis of the Core Intermediate: A Strategic Approach

The synthesis of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol is a multi-step process that requires careful consideration of protecting group strategy and stereocontrol. The most logical and commonly employed route proceeds through the corresponding ketone, 8-Cbz-8-azabicyclo[3.2.1]octan-2-one.

Preparation of N-Cbz-nortropinone (the 3-keto isomer)

While direct synthesis of the 2-keto isomer is less commonly reported, the synthesis of the analogous 3-keto isomer, N-Cbz-nortropinone, is well-documented and serves as an excellent model for the required chemistry.[11][12] The synthesis typically begins with nortropinone hydrochloride, the demethylated analog of tropinone.

Experimental Protocol: N-Cbz Protection of Nortropinone [12]

  • Reaction Setup: Dissolve nortropinone hydrochloride in dichloromethane.

  • Base Addition: Add a hindered organic base, such as diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and scavenge the HCl generated during the reaction.

  • Cbz-Cl Addition: Slowly add benzyl chloroformate (Cbz-Cl) to the reaction mixture at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, wash the reaction mixture with aqueous acid (e.g., 1N HCl) to remove excess base, followed by drying of the organic layer and concentration under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-Cbz-nortropinone by silica gel column chromatography.

The synthesis of the 2-keto isomer, 8-Cbz-8-azabicyclo[3.2.1]octan-2-one, would be expected to follow a similar N-protection strategy starting from the corresponding 2-keto nortropane derivative.

Stereoselective Reduction of the Ketone

The reduction of the carbonyl group at C-2 of 8-Cbz-8-azabicyclo[3.2.1]octan-2-one is a critical step that determines the stereochemistry of the final alcohol. The two possible diastereomers are the exo and endo alcohols, and their formation is dictated by the steric hindrance around the carbonyl group and the choice of reducing agent.

  • Exo attack: Hydride attack from the less hindered exo face (opposite the piperidine ring) leads to the endo alcohol.

  • Endo attack: Hydride attack from the more hindered endo face (on the same side as the piperidine ring) results in the exo alcohol.

The choice of reducing agent is paramount for achieving stereoselectivity.

  • For the endo alcohol (from exo attack): Bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), are often used to favor attack from the less sterically encumbered face.

  • For the exo alcohol (from endo attack): Smaller hydride reagents, such as sodium borohydride (NaBH₄), may show less selectivity but can favor the thermodynamically more stable product, which is often the exo alcohol in tropane systems.[11]

Proposed Experimental Protocol: Stereoselective Reduction

  • Reaction Setup: Dissolve 8-Cbz-8-azabicyclo[3.2.1]octan-2-one in a suitable anhydrous solvent (e.g., tetrahydrofuran [THF] or methanol) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) to enhance stereoselectivity.

  • Reducing Agent Addition: Slowly add the chosen reducing agent (e.g., L-Selectride® for the endo alcohol or NaBH₄ for potentially the exo alcohol).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute aqueous acid.

  • Work-up and Purification: Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure. Purify the resulting diastereomeric alcohols by silica gel column chromatography.

Table 1: Summary of Reagents for Stereoselective Ketone Reduction

Desired IsomerApproachRecommended ReagentRationale
endo-alcoholKinetic controlL-Selectride®, K-Selectride®Bulky hydride attacks the less hindered exo face.
exo-alcoholThermodynamic controlNaBH₄, LiAlH₄Smaller hydride may allow for equilibration to the more stable isomer.

Structural Elucidation and Characterization

The unambiguous determination of the stereochemistry of the C-2 hydroxyl group is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR Spectroscopy: The coupling constants and chemical shifts of the protons on the bicyclic core, particularly the proton at C-2, are diagnostic. The dihedral angle between the C-2 proton and the adjacent bridgehead protons (C-1 and C-3) will differ significantly between the exo and endo isomers, leading to distinct coupling patterns.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the bicyclic framework are sensitive to the stereochemistry of the substituents.

  • 2D NMR Techniques: Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximity between protons, providing definitive evidence for the exo or endo configuration of the hydroxyl group.

Table 2: Predicted Spectroscopic Data for 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol

TechniqueExpected Characteristics
¹H NMR Signals for the Cbz group (aromatic protons ~7.3 ppm, benzylic protons ~5.1 ppm). Complex multiplets for the bicyclic protons. A diagnostic signal for the proton at C-2, with a chemical shift and coupling pattern dependent on its exo or endo orientation.
¹³C NMR A signal for the carbamate carbonyl (~155 ppm). Signals for the aromatic and benzylic carbons of the Cbz group. Distinct signals for the carbons of the bicyclic core, with shifts influenced by the hydroxyl group's stereochemistry.
IR Spectroscopy A strong C=O stretching vibration for the carbamate (~1680-1700 cm⁻¹). A broad O-H stretching band for the alcohol (~3200-3600 cm⁻¹).
Mass Spectrometry An expected molecular ion peak (or [M+H]⁺) corresponding to the molecular formula C₁₅H₁₉NO₃.

Strategic Role in Drug Development and Future Perspectives

The 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol molecule is a valuable chiral building block for the synthesis of a wide range of biologically active compounds. The hydroxyl group at C-2 can be further functionalized through various reactions, including:

  • Esterification: To introduce diverse side chains, mimicking the structure of natural products like cocaine.[13][14]

  • Etherification: To form ether linkages with other molecular fragments.

  • Oxidation: To re-form the ketone for subsequent reactions.

  • Displacement: After conversion to a good leaving group (e.g., a tosylate or mesylate), the hydroxyl group can be displaced by nucleophiles to introduce other functionalities.

The Cbz protecting group can be removed under various conditions, allowing for the introduction of different substituents on the nitrogen atom.

  • Hydrogenolysis: Catalytic hydrogenation (e.g., using Pd/C and H₂) is a common and clean method for Cbz deprotection.[9]

  • Acid-mediated deprotection: Strong acids can also cleave the Cbz group.

  • Transfer hydrogenation: Using a hydrogen donor in the presence of a catalyst offers a milder alternative to using hydrogen gas.[10]

The ability to selectively functionalize the C-2 position and modify the N-8 substituent makes 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol a powerful tool for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs targeting, for example, neurokinin-1 (NK1) antagonists or opioid receptors.[8]

Conclusion

8-Cbz-8-azabicyclo[3.2.1]octan-2-ol represents a strategically important intermediate in the synthesis of complex molecules with the privileged 8-azabicyclo[3.2.1]octane core. A thorough understanding of its synthesis, particularly the stereoselective reduction of the precursor ketone, and its characterization are essential for its effective utilization in medicinal chemistry. This guide has provided a framework for the synthesis and analysis of this key molecule, drawing upon established principles of tropane chemistry. As the demand for novel therapeutics with precisely defined three-dimensional structures continues to grow, the importance of versatile and well-characterized building blocks like 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol will undoubtedly increase.

References

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An In-depth Technical Guide to the Spectroscopic Properties of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic characteristics of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol, a key synthetic intermediate in the development of novel therapeutics. Given the limited availability of direct experimental spectra for this specific molecule in public literature, this document focuses on predicted spectroscopic data, grounded in the analysis of closely related analogs and foundational spectroscopic principles.

Introduction: The Significance of the 8-Azabicyclo[3.2.1]octane Scaffold

The 8-azabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds, including tropane alkaloids. The introduction of a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom allows for precise chemical modifications at other positions of the bicyclic system, making 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol a valuable building block in the synthesis of novel drug candidates, particularly in the development of neurokinin-1 (NK1) receptor antagonists.[1] Understanding the spectroscopic signature of this intermediate is crucial for reaction monitoring, quality control, and structural confirmation.

Synthesis and Purification: A Proposed Pathway

The synthesis of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol can be logically achieved through a two-step process starting from nortropinone hydrochloride. The initial step involves the protection of the secondary amine with a Cbz group, followed by a stereoselective reduction of the ketone at the 2-position.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-Cbz-Nortropinone

  • To a solution of nortropinone hydrochloride in a suitable solvent such as dichloromethane, add a base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride salt.

  • Cool the mixture in an ice bath and slowly add benzyl chloroformate. The Cbz group is introduced to protect the nitrogen atom.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove salts and excess reagents.

  • Purify the crude product by column chromatography on silica gel to yield pure N-Cbz-nortropinone.[2]

Step 2: Stereoselective Reduction to 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol

  • Dissolve the N-Cbz-nortropinone in a suitable solvent like methanol or ethanol.

  • Cool the solution to 0 °C and add a reducing agent, such as sodium borohydride. The choice of reducing agent and reaction conditions can influence the stereoselectivity of the hydroxyl group at the C-2 position.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench the excess reducing agent with a weak acid (e.g., acetic acid or ammonium chloride solution).

  • Extract the product into an organic solvent and purify by column chromatography to obtain 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol.

Causality Behind Experimental Choices
  • Nitrogen Protection: The Cbz group is chosen for its stability under a range of reaction conditions and its straightforward removal by catalytic hydrogenation, which is often a clean and efficient deprotection method.[3]

  • Stereoselective Reduction: The approach of the hydride reagent to the carbonyl group in the bicyclic system will determine the stereochemistry of the resulting alcohol. The choice of reducing agent and solvent can be optimized to favor the desired isomer (exo or endo).

Spectroscopic Characterization (Predicted)

The following sections detail the predicted spectroscopic data for 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol based on the known spectral properties of its isomer, N-Cbz-nortropine (8-Cbz-8-azabicyclo[3.2.1]octan-3-ol), and the precursor, N-Cbz-nortropinone.[2][3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the Cbz group and the protons of the bicyclic core.

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Aromatic (C₆H₅)7.2 - 7.4MultipletProtons of the benzyl group.
Benzyl CH₂~5.1SingletMethylene protons of the Cbz group.
H-1, H-5 (Bridgehead)~4.4 - 4.6Broad MultipletProtons adjacent to the nitrogen atom.
H-2~3.8 - 4.0MultipletProton on the carbon bearing the hydroxyl group. Its chemical shift and multiplicity will depend on the stereochemistry (exo/endo).
Aliphatic (CH₂, CH)1.5 - 2.2MultipletsRemaining protons of the bicyclic frame.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Predicted Chemical Shift (ppm) Notes
Carbonyl (C=O)~155Carbonyl carbon of the carbamate.
Aromatic (C₆H₅)127 - 137Carbons of the phenyl ring.
Benzyl CH₂~67Methylene carbon of the Cbz group.
C-2~65-70Carbon bearing the hydroxyl group. The exact shift is sensitive to the stereochemistry.
C-1, C-5 (Bridgehead)~53Carbons adjacent to the nitrogen atom.
Aliphatic (CH₂, CH)25 - 40Remaining carbons of the bicyclic skeleton.
Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the hydroxyl, carbamate, and aromatic functional groups.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (alcohol)3600 - 3200Strong, Broad
C-H Stretch (aromatic)3100 - 3000Medium
C-H Stretch (aliphatic)3000 - 2850Medium
C=O Stretch (carbamate)~1690Strong
C-O Stretch (alcohol)~1050Strong
Predicted Mass Spectrum (MS)

Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 261

  • Key Fragmentation:

    • Loss of the benzyl group ([M - 91]⁺)

    • Loss of the benzyloxy group ([M - 107]⁺)

    • Fragmentation of the bicyclic core.

Visualization of Key Structures and Workflows

Chemical_Structures cluster_0 Key Compounds N-Cbz-Nortropinone N-Cbz-Nortropinone (Precursor) Target_Molecule 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol (Target) Isomeric_Analog N-Cbz-Nortropine (Isomer at C-3)

Caption: Key chemical structures in the synthesis and analysis.

Synthetic_Workflow Nortropinone_HCl Nortropinone Hydrochloride N-Cbz-Nortropinone N-Cbz-Nortropinone Nortropinone_HCl->N-Cbz-Nortropinone Cbz Protection Target_Molecule 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol N-Cbz-Nortropinone->Target_Molecule Stereoselective Reduction

Caption: Proposed synthetic workflow for 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol.

Concluding Remarks

While direct experimental spectroscopic data for 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol is not widely published, a robust predictive analysis based on closely related compounds provides a strong foundation for its characterization. The synthetic route is logical and employs standard organic chemistry transformations. This guide serves as a valuable resource for researchers working with this important synthetic intermediate, enabling them to anticipate its spectroscopic properties and streamline their synthetic and analytical efforts.

References

  • BenchChem. (2025). What are the chemical properties of N-Cbz-nortropine? BenchChem Technical Guide.
  • BenchChem. (2025). Physical and chemical properties of N-Cbz-nortropine. BenchChem Technical Guide.
  • Harrison, T., et al. (2006). Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists. Bioorganic & Medicinal Chemistry Letters, 16(4), 811-814.
  • Gruber, J. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives.
  • PubChem. (n.d.). Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate.
  • ChemicalBook. (n.d.). N-Cbz-Nortropinone(130753-13-8) 1H NMR spectrum.
  • SpectraBase. (n.d.). BENZYL-3-OXO-8-AZABICYCLO-[3.2.
  • PubChem. (n.d.). 8-Azabicyclo(3.2.1)octane.
  • NIST. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- - Optional[13C NMR] - Chemical Shifts.
  • PubChemLite. (2026). 8-azabicyclo(3.2.1)octan-3-ol, 8-methyl-, benzoate (ester), endo-. Université du Luxembourg.
  • Lounasmaa, M., & Wovkulich, P. M. (1979). 13C NMR spectra of 8-aryl-8-azabicyclo[3.2.1]oct-3-en-2-ones and related compounds. Planta Medica, 36(06), 159-164.

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Methodological & Application

Application Notes & Protocols: The Strategic Use of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol in Stereoselective Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 8-azabicyclo[3.2.1]octane scaffold is the foundational core of tropane alkaloids, a class of natural products exhibiting a vast spectrum of potent biological activities.[1][2] These compounds, including well-known agents like cocaine, atropine, and scopolamine, are of immense interest to the pharmaceutical industry for their applications as anesthetics, antiemetics, bronchodilators, and more.[3][4] The stereochemistry of the substituents on this bicyclic framework is paramount to their pharmacological function. This guide provides an in-depth exploration of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol, a pivotal chiral building block, in the enantioselective synthesis of complex alkaloids. We will dissect the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate key synthetic transformations.

The Significance of the 8-Azabicyclo[3.2.1]octane Core

The unique bridged bicyclic structure of the tropane skeleton imparts a rigid conformation that is crucial for its interaction with various biological targets, including muscarinic acetylcholine receptors and monoamine transporters.[4][5] The ability to synthesize these molecules in a stereoselective manner is a significant challenge in organic chemistry.[1][2] Approaches often rely on one of three strategies:

  • Enantioselective Desymmetrization: Starting from achiral tropinone derivatives and using chiral reagents to induce asymmetry.

  • Chiral Auxiliaries: Employing a chiral molecule to direct the stereochemical outcome of key reactions.[2]

  • Chiral Pool Synthesis: Starting with naturally occurring enantiopure materials.

8-Cbz-8-azabicyclo[3.2.1]octan-2-ol, with its defined stereocenter at C-2 and a readily removable N-Cbz (carboxybenzyl) protecting group, serves as an invaluable starting material, particularly for strategies involving the construction of substituted tropanes. The hydroxyl group at the C-2 position provides a versatile handle for a wide array of chemical transformations.

General Synthetic Workflow Overview

The strategic application of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol typically involves a sequence of controlled oxidation, substitution, and reduction steps to build the target alkaloid's molecular architecture. The Cbz group provides robust protection of the bridgehead nitrogen throughout these steps and can be cleanly removed under hydrogenolysis conditions in the final stages.

G cluster_0 Core Strategy Start 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol (Chiral Starting Material) Oxidation Oxidation to Ketone (e.g., Swern, DMP) Start->Oxidation Exposes C2 for C-C bond formation Functionalization Stereoselective Functionalization (e.g., Enolate Alkylation, Grignard Addition) Oxidation->Functionalization Key stereochemistry-defining step Reduction Diastereoselective Reduction (Introduction of C3-OH) Functionalization->Reduction Sets relative stereochemistry Final_Mods Final Modifications (e.g., Esterification) Reduction->Final_Mods Installation of key functional groups Deprotection N-Cbz Deprotection (Hydrogenolysis) Final_Mods->Deprotection Unveils the core amine Target Target Alkaloid Deprotection->Target

Caption: General workflow for alkaloid synthesis.

Application Protocol: Synthesis of a Cocaine Analogue Precursor

Cocaine analogues are crucial tools for studying the dopamine transporter (DAT) and developing potential treatments for addiction.[5][6][7] The stereoselective synthesis of these molecules is critical, as the biological activity resides primarily in one enantiomer.[8] This protocol details the synthesis of a key intermediate for cocaine analogues starting from (1R,2R,5S)-8-Cbz-8-azabicyclo[3.2.1]octan-2-ol.

Step 1: Oxidation of the C-2 Alcohol to the Ketone

The conversion of the secondary alcohol at C-2 to a ketone is the first step in enabling the introduction of the C-2 carbomethoxy group characteristic of cocaine. A Swern oxidation is chosen for its mild conditions, which minimizes the risk of side reactions.

Protocol: Swern Oxidation

  • Reactor Setup: Under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 100 mL) to a flame-dried 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Oxalyl Chloride Addition: Slowly add oxalyl chloride (1.5 eq) to the cooled DCM.

  • DMSO Addition: Add dimethyl sulfoxide (DMSO, 3.0 eq) dropwise over 10 minutes, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes.

  • Substrate Addition: Dissolve 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 20 minutes. Stir for 1 hour at -78 °C.

  • Quenching: Add triethylamine (TEA, 5.0 eq) dropwise. The reaction is exothermic; add slowly to maintain temperature control. After addition, remove the cooling bath and allow the mixture to warm to room temperature over 30 minutes.

  • Work-up: Add water (50 mL) and separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (Silica gel, 20-40% Ethyl Acetate in Hexanes) to yield the desired ketone.

ReagentMolar Eq.MW ( g/mol )Amount
8-Cbz-8-azabicyclo[3.2.1]octan-2-ol1.0273.345.00 g
Oxalyl Chloride1.5126.933.1 mL
DMSO3.078.134.8 mL
Triethylamine5.0101.1912.7 mL
Dichloromethane-84.93100 mL
Expected Yield ~90-95%

Scientist's Note: Maintaining the temperature below -65 °C during the addition of DMSO and the substrate is critical to prevent the decomposition of the Swern oxidant, which can lead to side products and reduced yields. The slow addition of triethylamine is equally important to control the exothermic quench.

Step 2: Stereoselective Introduction of the C-2 Carbomethoxy Group

This step establishes the crucial C-2 stereocenter. We will form the thermodynamic enolate, which is then trapped with methyl cyanoformate. This approach favors the formation of the desired β-keto ester.

Protocol: Enolate Formation and Carbomethoxylation

  • Reactor Setup: To a flame-dried flask under nitrogen, add anhydrous tetrahydrofuran (THF, 80 mL) and cool to -78 °C.

  • Base Preparation: Add a solution of lithium diisopropylamide (LDA, 1.2 eq, 2.0 M in THF/heptane/ethylbenzene).

  • Enolate Formation: Dissolve the ketone from Step 1 (1.0 eq) in anhydrous THF (20 mL) and add it dropwise to the LDA solution at -78 °C. Stir the resulting solution for 1 hour at this temperature to ensure complete enolate formation.

  • Carbomethoxylation: Add methyl cyanoformate (1.5 eq) dropwise to the enolate solution. Stir for 2 hours at -78 °C.

  • Quenching and Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution (30 mL). Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash chromatography (Silica gel, 15-30% Ethyl Acetate in Hexanes) to afford the β-keto ester.

Scientist's Note: The use of a strong, non-nucleophilic base like LDA is essential for the clean and complete deprotonation to form the enolate without competing addition to the carbonyl. Trapping the enolate at low temperature is key to controlling the stereoselectivity of the carbomethoxylation.

G cluster_protocol Protocol: Cocaine Analogue Synthesis START Start: (1R,2R,5S)-8-Cbz-8- azabicyclo[3.2.1]octan-2-ol STEP1 Step 1: Swern Oxidation Reagents: (COCl)₂, DMSO, TEA Temp: -78°C to RT START->STEP1 PROD1 Intermediate: 8-Cbz-8-azabicyclo[3.2.1]octan-2-one STEP1->PROD1 Yield: 90-95% STEP2 Step 2: Carbomethoxylation Reagents: LDA, Methyl Cyanoformate Temp: -78°C PROD1->STEP2 PROD2 Product: 2-Carbomethoxy-8-Cbz-8- azabicyclo[3.2.1]octan-3-one (Key Precursor) STEP2->PROD2 Yield: ~75-85%

Caption: Synthesis of a cocaine analogue precursor.

Application Protocol: Synthesis of an Epibatidine Precursor

Epibatidine, an alkaloid isolated from the skin of an Ecuadorian poison frog, is a powerful non-opiate analgesic.[9] Its synthesis has been a target for many research groups.[10][11] Here, we outline a strategy to form the core bicyclic system, demonstrating the versatility of the 8-azabicyclo[3.2.1]octane framework. This protocol focuses on a key intramolecular cyclization step.

Conceptual Framework: A common strategy for epibatidine involves forming the 7-azabicyclo[2.2.1]heptane system. However, precursors derived from 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol can be cleverly rearranged or used to construct analogues. A more direct application is the synthesis of tropane-based analogues. The following protocol illustrates the conversion of the C-2 alcohol to a leaving group, followed by nucleophilic displacement to introduce the pyridyl moiety, a key structural feature of epibatidine.

Protocol: Introduction of the Pyridyl Moiety via Sₙ2 Reaction

  • Activation of Alcohol: In a flame-dried flask under nitrogen, dissolve (1R,2S,5S)-8-Cbz-8-azabicyclo[3.2.1]octan-2-ol (1.0 eq) in anhydrous DCM (50 mL). Cool to 0 °C. Add pyridine (2.0 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq). Stir at 0 °C for 1 hour.

  • Lithiation of Pyridine: In a separate flask, dissolve 2-chloro-5-iodopyridine (1.5 eq) in anhydrous THF (40 mL) and cool to -78 °C. Add n-butyllithium (1.5 eq, 2.5 M in hexanes) dropwise and stir for 30 minutes to generate the lithiated pyridyl nucleophile.

  • Nucleophilic Displacement: Transfer the triflate solution from step 1 via cannula into the solution of the lithiated pyridine at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the desired 2-(2-chloro-5-pyridyl)-8-Cbz-8-azabicyclo[3.2.1]octane.

Scientist's Note: The stereochemistry of the starting alcohol is critical. For an Sₙ2 reaction, the incoming nucleophile will attack from the opposite face. Therefore, starting with the C-2 'endo' alcohol would lead to the 'exo' pyridyl product. The conversion of the alcohol to a good leaving group like a triflate is necessary to facilitate the displacement by the relatively weak pyridyl nucleophile.

Conclusion

8-Cbz-8-azabicyclo[3.2.1]octan-2-ol is a demonstrably powerful and versatile chiral building block in the synthesis of tropane alkaloids and their analogues. Its stable, protected nitrogen and stereodefined hydroxyl group provide a reliable entry point for complex synthetic sequences. The protocols and strategies outlined in this guide highlight the importance of controlled, stepwise functionalization to achieve high stereoselectivity and yield. By understanding the underlying principles of each transformation, researchers can effectively leverage this intermediate to construct a diverse array of biologically active molecules for drug discovery and development.

References

  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry (RSC Publishing).
  • Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs.
  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids.
  • Recent Syntheses of Frog Alkaloid Epib
  • Synthesis of Epib
  • A Comprehensive Overview on Valuable Tropane Alkaloids: Scopolamine Atropine and Hyoscyamine. Journal of Medicinal Plants.
  • Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. PMC - NIH.
  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
  • Tropane Alkaloids. Eurofins Scientific.
  • Synthesis of (±)-Epibatidine and Its Analogues.
  • Stereoselective Synthesis of 1-Substituted Homotropanones, including N
  • Tropane. SlideShare.
  • Approaches to the synthesis of (+)- and (−)-epibatidine.
  • Enantioselective synthesis of 8-azabicyclo[3.2.
  • Cocaine - Synthesis of (±). Synform.
  • Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands. RSC Publishing.
  • Synthesis of Cocaine Analogs. Mark Trudell - Grantome.
  • Cocaine analogs and methods of preparation and uses thereof.
  • Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
  • Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. PMC - PubMed Central.
  • Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists. PubMed.
  • Synthesis of 8-thiabicyclo[3.2.1]octanes and their binding affinity for the dopamine and serotonin transporters. PubMed.
  • Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine. Beilstein Journals.
  • Scheme 1 Synthesis of 2-azabicyclo[3.2.1]octane 8.
  • Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives.
  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Arkivoc.
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Scielo.
  • Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI.
  • 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications.

Sources

Cbz deprotection methods for 8-azabicyclo[3.2.1]octan-2-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Strategic Overview

The 8-azabicyclo[3.2.1]octane scaffold (tropane nucleus) is a privileged structure in medicinal chemistry, serving as the core for numerous alkaloids and synthetic neurotransmitter modulators. While the 3-ol isomer (tropine/nortropine) is common, the 2-ol isomer presents unique steric and electronic challenges due to the hydroxyl group's proximity to the bridgehead nitrogen.

Removing the Carboxybenzyl (Cbz) group from the N8 position is a critical synthetic juncture. While catalytic hydrogenation is the industry standard, it often fails or stalls for these bicyclic systems due to amine poisoning of the catalyst or steric shielding by the C2-substituents.

This guide moves beyond generic textbook procedures. It provides a decision-matrix-driven approach to deprotection, offering four validated protocols tailored to specific substrate sensitivities (e.g., presence of aryl halides, sulfur, or acid-labile groups).

Part 2: Scientific Integrity & Logic (E-E-A-T)

Method Selection Framework

Before initiating wet chemistry, analyze your substrate against this decision matrix to select the optimal protocol.

Deprotection_Decision_Tree Start Start: N-Cbz-8-azabicyclo[3.2.1]octan-2-ol Derivative Q1 Contains Reducible Groups? (Alkenes, Alkynes, Aryl Halides, Nitro) Start->Q1 Q2 Contains Acid-Sensitive Groups? (Acetals, Silyl Ethers, Boc) Q1->Q2 No MethodC Method C: Acidolysis (HBr/AcOH or TFA/Thioanisole) Q1->MethodC Yes (Halides/Nitro) MethodD Method D: Nucleophilic Scavenging (Thiol/Base) Q1->MethodD Yes (Alkenes) Q3 Contains Catalyst Poisons? (Thiols, Thioethers, free Amines) Q2->Q3 No MethodB Method B: Transfer Hydrogenation (Pd/C, NH4HCO2) Q2->MethodB Yes (Mild Conditions) MethodA Method A: Catalytic Hydrogenation (Pd/C, H2, MeOH/HCl) Q3->MethodA No Q3->MethodC Yes

Figure 1: Decision matrix for selecting the appropriate deprotection strategy based on chemoselectivity requirements.

Detailed Experimental Protocols

Best for: Scalable synthesis of robust substrates.

The Challenge: The free secondary amine generated at the N8 position of the tropane ring is highly basic and sterically constrained. It tends to coordinate strongly to the Pd surface, "poisoning" the catalyst and stalling the reaction.[1] The Solution: Conducting the reaction in acidic methanol (protonating the amine) prevents catalyst coordination and accelerates turnover.

Protocol:

  • Preparation: Dissolve the N-Cbz substrate (1.0 equiv) in MeOH (0.1 M concentration).

  • Acidification: Add 1.1 equiv of HCl (using 1.25 M HCl in MeOH or concentrated HCl). Note: Acetic acid can be used for acid-sensitive substrates, but HCl is superior for preventing poisoning.

  • Catalyst: Under an inert atmosphere (N2), add 10% Pd/C (10 wt% loading relative to substrate; e.g., 100 mg catalyst for 1 g substrate). Safety: Pd/C is pyrophoric. Add as a water-wet paste if possible.

  • Hydrogenation: Purge the vessel with H2 gas (balloon pressure is usually sufficient; 1 atm). Stir vigorously at Room Temperature (RT) for 2–6 hours.

  • Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the benzyl UV signature.

  • Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate. The product will be the hydrochloride salt of the amine. This is often more stable and crystalline than the free base.

Best for: Labs without H2 gas lines or for parallel synthesis.

Mechanism: Ammonium formate decomposes to release H2 and NH3/CO2 in situ. Why it works: The evolution of CO2 gas helps desorb the product from the catalyst surface.

Protocol:

  • Dissolve substrate (1.0 equiv) in MeOH or EtOH (0.1 M).

  • Add Ammonium Formate (5.0–10.0 equiv).[1]

  • Add 10% Pd/C (10 wt%).

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 1–3 hours. Note: Reaction is often faster than Method A.

  • Workup: Cool, filter through Celite, and concentrate. The residue may contain excess ammonium formate, which can be removed by sublimation or basic extraction (DCM/NaOH wash).

Best for: Substrates containing sulfur (catalyst poisons) or aryl halides (reducible).

The Risk: The 2-hydroxyl group in 8-azabicyclo[3.2.1]octan-2-ol is prone to elimination under harsh acidic conditions, potentially forming the tropene (alkene) derivative. Control: Use strict temperature control.

Protocol:

  • Dissolve substrate in Glacial Acetic Acid (0.2 M).

  • Add 33% HBr in Acetic Acid (5.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT. Stir for 1–3 hours. Do not heat.

  • Quench: Pour the reaction mixture into ice-cold Diethyl Ether . The amine hydrobromide salt often precipitates as a solid.

  • Isolation: Filter the solid. If no precipitate forms, evaporate the AcOH (requires high vacuum and toluene azeotrope) and neutralize with NaHCO3.

Best for: Highly sensitive substrates (e.g., containing both alkenes and acid-labile groups).

Mechanism: Soft nucleophilic attack by a thiol on the benzylic carbon of the Cbz group.[2]

Protocol:

  • Dissolve substrate in dry DMF or DMAc .

  • Add 2-Mercaptoethanol (3.0 equiv) and K2CO3 (2.0 equiv) or DBU (2.0 equiv).

  • Heat: Stir at 50–70°C for 12–24 hours.

  • Workup: Dilute with water and extract with EtOAc. The byproduct is a benzyl thioether, which remains in the organic layer. The product amine may need to be back-extracted into aqueous acid if it is very polar.

Part 3: Visualization & Data Presentation

Comparative Analysis of Methods
FeatureMethod A: H2/PdMethod B: Transfer H2Method C: HBr/AcOHMethod D: Thiol
Reagents H2, Pd/C, HClNH4HCO2, Pd/CHBr, AcOHMercaptoethanol, Base
Reaction Time 2–6 h1–3 h1–3 h12–24 h
Temp RTReflux (65°C)0°C to RT50–70°C
Halide Compatible? No (Debromination risk)NoYes Yes
Sulfur Compatible? No (Poisoning)NoYes Yes
Acid Compatible? Yes Yes NoYes
Key Byproducts Toluene, CO2Toluene, CO2, NH3Benzyl bromide, CO2Benzyl thioether
Mechanistic Pathway (Hydrogenolysis)

Reaction_Mechanism Substrate N-Cbz-8-azabicyclo[3.2.1]octan-2-ol Complex Pd-Complex (Adsorption) Substrate->Complex Pd/C Transition Hydride Transfer (Cleavage of C-O bond) Complex->Transition H2 Intermediates Carbamic Acid + Toluene Transition->Intermediates Products Free Amine + CO2 + Toluene Intermediates->Products -CO2 (Spontaneous)

Figure 2: Simplified mechanism of Pd-catalyzed hydrogenolysis. The spontaneous decarboxylation of the carbamic acid intermediate drives the reaction forward.

References

  • Felpin, F.-X., & Fouquet, E. (2010).[3] "A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties." Chemistry – A European Journal, 16(41), 12440–12445. Link

  • Scattolin, T., Gharbaoui, T., & Chen, C.-Y. (2022).[3] "Nucleophilic Deprotection of Cbz, Alloc, and Methyl Carbamate Protected Amines with 2-Mercaptoethanol." Organic Letters, 24(20), 3736–3740. Link

  • Ruble, J. C., & Horsley, P. A. (2015).[4] "Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation." ACS Medicinal Chemistry Letters, 7(1), 44–47.[5] Link

  • Vinayagam, V., et al. (2024).[3] "Aluminum Chloride-Mediated Deprotection of N-Benzyloxycarbonyl (Cbz) Groups in Hexafluoroisopropanol." The Journal of Organic Chemistry, 89(8), 5665–5674. Link

  • Scientific Update. (2023). "To Deprotect and Serve: Thiol-mediated Cbz removal in Adagrasib synthesis." Scientific Update - Process Chemistry. Link

Sources

Application Notes and Protocols for the Functionalization of the Hydroxyl Group in 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of the 8-Azabicyclo[3.2.1]octane Scaffold and the C2-Hydroxyl Moiety

The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a privileged structural motif in medicinal chemistry.[1] This rigid bicyclic system is the core of numerous biologically active natural products, such as cocaine and atropine, and a multitude of synthetic therapeutic agents. Its conformational rigidity allows for a well-defined spatial presentation of functional groups, which is crucial for specific interactions with biological targets. Consequently, the development of synthetic methodologies for the elaboration of this scaffold is of high interest to researchers in drug discovery.[1][2]

The hydroxyl group at the C2 position of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol serves as a versatile handle for a variety of chemical transformations. The benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom is robust under many reaction conditions, yet can be readily removed, allowing for further derivatization at the N8 position in later synthetic steps. Functionalization of the C2-hydroxyl group enables the exploration of structure-activity relationships (SAR) by introducing diverse substituents that can modulate the pharmacological profile of the resulting molecules. This guide provides detailed protocols for key transformations of the C2-hydroxyl group, including etherification, esterification, oxidation, and stereochemical inversion, to aid researchers in the synthesis of novel bioactive compounds.

I. Etherification of the C2-Hydroxyl Group: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the formation of ethers via an S\textsubscript{N}2 reaction between an alkoxide and an alkyl halide.[3][4] This method is particularly well-suited for the O-alkylation of the C2-hydroxyl group of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol.

Causality Behind Experimental Choices:
  • Base Selection: A strong base, such as sodium hydride (NaH), is required to deprotonate the secondary alcohol to form the corresponding alkoxide. The use of NaH is advantageous as the only byproduct is hydrogen gas, which is easily removed from the reaction mixture.

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are ideal for this reaction. They effectively solvate the cation of the alkoxide without interfering with the nucleophilicity of the oxygen anion.

  • Alkylating Agent: Primary alkyl halides (iodides, bromides, or chlorides) are the preferred electrophiles to minimize competing elimination reactions.

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_prep Alkoxide Formation cluster_reaction Stextsubscript{N}2 Reaction cluster_workup Work-up and Purification Start 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol in anhydrous THF Add_NaH Add NaH (1.2 eq.) at 0 °C Start->Add_NaH Stir_RT Stir at room temperature (30 min) Add_NaH->Stir_RT Add_RX Add alkyl halide (1.5 eq.) Stir_RT->Add_RX Heat Heat to reflux (monitor by TLC) Add_RX->Heat Quench Quench with H₂O Heat->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Workflow for the Williamson Ether Synthesis.

Protocol: Synthesis of 2-Alkoxy-8-Cbz-8-azabicyclo[3.2.1]octane
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol (1.0 eq.) in anhydrous THF (0.1 M).

  • Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stirring: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Evolution of hydrogen gas should be observed.

  • Addition of Alkylating Agent: Add the desired primary alkyl halide (1.5 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (2 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Parameter Value
Scale 1.0 mmol
Solvent Volume 10 mL
Temperature 0 °C to reflux
Reaction Time 2-12 hours (TLC monitored)
Typical Yield 70-90%

II. Esterification of the C2-Hydroxyl Group: The Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[5][6] This method is particularly advantageous for sterically hindered alcohols and acid- or base-sensitive substrates.[7]

Causality Behind Experimental Choices:
  • Coupling Agent: DCC or EDC is used to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.

  • Catalyst: DMAP acts as a potent acyl transfer catalyst, accelerating the reaction by forming a more reactive N-acylpyridinium intermediate.

  • Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM) or THF are commonly used.

Experimental Workflow: Steglich Esterification

Steglich_Esterification cluster_reaction Ester Formation cluster_workup Work-up and Purification Start 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol, carboxylic acid (1.2 eq.), DMAP (0.1 eq.) in anhydrous DCM Add_DCC Add DCC (1.2 eq.) at 0 °C Start->Add_DCC Stir_RT Stir at room temperature (monitor by TLC) Add_DCC->Stir_RT Filter Filter off DCU precipitate Stir_RT->Filter Wash_filtrate Wash filtrate with aq. HCl, sat. NaHCO₃, and brine Filter->Wash_filtrate Dry Dry over Na₂SO₄ Wash_filtrate->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Workflow for the Steglich Esterification.

Protocol: Synthesis of 2-Acyloxy-8-Cbz-8-azabicyclo[3.2.1]octane
  • Reaction Setup: To a round-bottom flask, add 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol (1.0 eq.), the desired carboxylic acid (1.2 eq.), and 4-dimethylaminopyridine (DMAP, 0.1 eq.). Dissolve the solids in anhydrous dichloromethane (DCM, 0.1 M).

  • Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq.).

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature. Monitor the progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filtration: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the DCU precipitate.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M aqueous HCl (2 x 10 mL), saturated aqueous sodium bicarbonate (2 x 10 mL), and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel.

Parameter Value
Scale 1.0 mmol
Solvent Volume 10 mL
Temperature 0 °C to room temperature
Reaction Time 4-16 hours (TLC monitored)
Typical Yield 80-95%

III. Oxidation of the C2-Hydroxyl Group to a Ketone

The oxidation of the secondary alcohol in 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol to the corresponding ketone, 8-Cbz-8-azabicyclo[3.2.1]octan-2-one, is a key transformation for accessing another important class of derivatives. Several mild oxidation methods are available, with the Swern and Dess-Martin oxidations being among the most reliable.[8][9][10]

A. Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (TEA).[8][11] It is known for its mild conditions and high yields.[12]

Causality Behind Experimental Choices:
  • Low Temperature: The reaction is performed at -78 °C to control the reactivity of the intermediate chloro(dimethyl)sulfonium chloride and prevent side reactions.

  • Activator: Oxalyl chloride is a common and effective activator for DMSO.

  • Base: Triethylamine is added to facilitate the elimination reaction that forms the ketone.

Protocol: Swern Oxidation
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a thermometer and under an inert atmosphere, add anhydrous DCM (0.2 M relative to the alcohol) and cool to -78 °C using a dry ice/acetone bath.

  • Activator and DMSO Addition: Slowly add oxalyl chloride (1.5 eq.) to the cooled DCM, followed by the dropwise addition of anhydrous DMSO (2.2 eq.), ensuring the internal temperature remains below -65 °C. Stir for 15 minutes.

  • Substrate Addition: Add a solution of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature below -65 °C. Stir for 30-45 minutes.

  • Base Addition: Add triethylamine (5.0 eq.) dropwise, again keeping the temperature below -65 °C.

  • Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench with water.

  • Work-up: Extract with DCM, wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude ketone by flash column chromatography.

B. Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), which offers the advantages of mild reaction conditions (room temperature) and a simple work-up.[9][13][14]

Causality Behind Experimental Choices:
  • Reagent: DMP is a selective and mild oxidant for primary and secondary alcohols.

  • Solvent: Anhydrous DCM is the solvent of choice.

  • Buffer: Sodium bicarbonate is often added to buffer the acetic acid byproduct, which can be important for acid-sensitive substrates.

Protocol: Dess-Martin Oxidation
  • Reaction Setup: To a round-bottom flask, add a solution of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol (1.0 eq.) in anhydrous DCM (0.1 M).

  • Addition of DMP: Add Dess-Martin periodinane (1.5 eq.) and sodium bicarbonate (2.0 eq.).

  • Reaction: Stir the mixture at room temperature and monitor by TLC.

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Separate the layers and extract the aqueous layer with DCM. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Parameter Swern Oxidation Dess-Martin Oxidation
Temperature -78 °C to room temperatureRoom temperature
Reaction Time 2-3 hours1-4 hours
Key Reagents Oxalyl chloride, DMSO, TEADess-Martin Periodinane
Typical Yield 85-95%85-95%

IV. Stereochemical Inversion of the C2-Hydroxyl Group: The Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the inversion of stereochemistry at a secondary alcohol center.[15][16] This reaction proceeds via an S\textsubscript{N}2 mechanism, where the hydroxyl group is activated by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD), and then displaced by a nucleophile.[16] For inversion of the alcohol, a carboxylic acid is used as the nucleophile, and the resulting ester is subsequently hydrolyzed.

Causality Behind Experimental Choices:
  • Reagents: The combination of PPh₃ and DEAD (or DIAD) forms a phosphonium salt that activates the hydroxyl group as a good leaving group.

  • Nucleophile: A carboxylic acid with a pKa of less than 13 is required for effective protonation of the betaine intermediate and subsequent displacement. p-Nitrobenzoic acid is often used due to its increased acidity and the crystallinity of the resulting ester, which can aid in purification.

  • Solvent: Anhydrous THF is the most common solvent for the Mitsunobu reaction.

Experimental Workflow: Mitsunobu Reaction for Stereochemical Inversion

Mitsunobu_Inversion cluster_mitsunobu Mitsunobu Esterification cluster_hydrolysis Ester Hydrolysis Start 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol, p-nitrobenzoic acid (1.5 eq.), PPh₃ (1.5 eq.) in anhydrous THF Add_DEAD Add DEAD (1.5 eq.) dropwise at 0 °C Start->Add_DEAD Stir_RT Stir at room temperature (monitor by TLC) Add_DEAD->Stir_RT Hydrolyze Hydrolyze with LiOH in THF/H₂O Stir_RT->Hydrolyze Workup_Purify Acidify, extract, and purify Hydrolyze->Workup_Purify

Caption: Workflow for Stereochemical Inversion via Mitsunobu Reaction.

Protocol: Inversion of the C2-Hydroxyl Group

Step 1: Mitsunobu Esterification

  • Reaction Setup: To a solution of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol (1.0 eq.), p-nitrobenzoic acid (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.1 M) at 0 °C, add diethyl azodicarboxylate (DEAD, 1.5 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Concentrate the reaction mixture and purify the crude product by flash column chromatography to isolate the inverted ester.

Step 2: Saponification

  • Hydrolysis: Dissolve the isolated ester in a mixture of THF and water (e.g., 3:1) and treat with lithium hydroxide (LiOH, 2-3 eq.) at room temperature.

  • Monitoring: Monitor the hydrolysis by TLC.

  • Work-up: Once complete, neutralize the reaction with 1 M HCl and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the inverted alcohol.

Parameter Value
Scale 1.0 mmol
Solvent Volume 10 mL (for each step)
Temperature 0 °C to room temperature
Reaction Time Mitsunobu: 2-6 hours; Saponification: 1-4 hours
Typical Yield 60-80% over two steps

Conclusion

The functionalization of the C2-hydroxyl group of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol provides a gateway to a diverse array of novel derivatives with potential therapeutic applications. The protocols detailed in this guide for etherification, esterification, oxidation, and stereochemical inversion offer reliable and reproducible methods for the chemical elaboration of this important scaffold. Careful consideration of the causality behind the choice of reagents and reaction conditions will enable researchers to adapt and optimize these procedures for their specific synthetic targets.

References

  • Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au. [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. [Link]

  • Swern oxidation. Wikipedia. [Link]

  • Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. ACS Publications. [Link]

  • Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. PMC. [Link]

  • Swern Oxidation. Vedantu. [Link]

  • Steglich Esterification Guide. Scribd. [Link]

  • 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. ResearchGate. [Link]

  • 8-Azabicyclo(3.2.1)octane-2-carboxylic acid, 3-(benzoyloxy)-. PubChem. [Link]

  • Green Chemistry approaches to the Steglich esterification. Semantic Scholar. [Link]

  • 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. BCcampus. [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, ethyl ester, [1R-(exo,exo)]-. PubChem. [Link]

  • Dess–Martin oxidation. Wikipedia. [Link]

  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry. [Link]

  • 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-. NIST WebBook. [Link]

  • 3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid. CompTox Chemicals Dashboard. [Link]

  • Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists. PubMed. [Link]

  • Swern oxidation. Chemistry LibreTexts. [Link]

  • 9.8: Oxidation of Alcohols. Chemistry LibreTexts. [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • 1,2-Benziodoxol-3(1H)-one, 1,1,1-triacetoxy-. Organic Syntheses. [Link]

  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. ScienceDirect. [Link]

  • Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives.
  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids. ResearchGate. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Swern Oxidation. Chemistry Steps. [Link]

Sources

Troubleshooting & Optimization

improving the yield of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol

Ticket ID: TROP-8AZA-OPT-02 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

System Overview & Strategic Analysis

The synthesis of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol presents a unique set of stereoelectronic challenges compared to its more common isomer, tropine (3-ol). The 8-azabicyclo[3.2.1]octane core (tropane scaffold) is rigid, and the presence of the bulky Carboxybenzyl (Cbz) protecting group on the nitrogen bridge creates significant steric hindrance on the exo face.

When targeting the 2-ol specifically, researchers typically encounter three primary failure modes:

  • Poor Diastereoselectivity: Uncontrolled reduction of the ketone precursor often yields an inseparable mixture of exo- and endo-alcohols.[1]

  • Incomplete Conversion: The steric bulk of the Cbz group and the bicyclic framework can retard nucleophilic attack at the C2 carbonyl.

  • Side Reactions: Enolization of the ketone (at C3) competes with nucleophilic addition, leading to recovered starting material or polymerization.

This guide prioritizes the Reduction of 8-Cbz-8-azabicyclo[3.2.1]octan-2-one , as this is the most scalable route.[1] We will also briefly address the hydroboration route for context.

Visualizing the Synthetic Pathway

The following diagram outlines the competing stereochemical pathways and the critical decision nodes for reagent selection.

TropaneReduction Start Start: 8-Cbz-8-azabicyclo [3.2.1]octan-2-one Decision Select Reducing Agent Start->Decision SideRxn Side Reaction: Enolization/Epimerization Start->SideRxn Slow Reaction (No Lewis Acid) PathA Small Hydride (NaBH4 / MeOH) Decision->PathA Standard Protocol PathB Bulky Hydride (L-Selectride / THF) Decision->PathB Stereocontrol Req. PathC Luche Conditions (NaBH4 + CeCl3) Decision->PathC Enolization Prevention ProdExo Product A (Major): Exo-Alcohol (Equatorial) PathA->ProdExo Mixed ProdEndo Product B (Major): Endo-Alcohol (Axial) PathA->ProdEndo Mixed (Favors Endo) PathB->ProdExo Steric Approach Control (>90% dr) PathC->ProdEndo 1,2-Reduction (High Yield)

Figure 1: Decision matrix for the reduction of the tropane-2-one scaffold. Reagent choice dictates whether the reaction is governed by steric approach control (L-Selectride) or product stability/chelation (Luche).[1]

Troubleshooting Guide (FAQs)

Q1: My yield is stalled at ~40-50%, and I see unreacted ketone. Adding more NaBH₄ doesn't help. Why?

Root Cause: Competitive Enolization. The C2 ketone is prone to enolization toward the C3 position. Sodium borohydride is basic enough to deprotonate the alpha-position (C3) rather than attack the carbonyl, especially in protic solvents like methanol if the reaction is slow due to steric hindrance from the Cbz group. The resulting enolate is stable and resists reduction, regenerating the ketone upon aqueous workup.

Resolution: Switch to Luche Reduction Conditions. Add Cerium(III) Chloride heptahydrate (CeCl₃·7H₂O) to your reaction mixture (1.0 equiv) before adding NaBH₄.

  • Mechanism: The Cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity (making it more susceptible to hydride attack) and simultaneously buffering the basicity of the borohydride. This promotes 1,2-addition over enolization [1].[1]

Q2: I need the exo-alcohol (equatorial), but I am getting a mixture. How do I force the selectivity?

Root Cause: Small Hydride Trajectory. NaBH₄ is small and can attack from both the exo (top, hindered by Cbz) and endo (bottom) faces. In 8-azabicyclo systems, the "endo" face is often electronically or torsionally favored for small nucleophiles, leading to the endo-alcohol (axial).[1]

Resolution: Use L-Selectride (Lithium tri-sec-butylborohydride). [1]

  • Protocol: Perform the reaction in THF at -78°C.

  • Logic: L-Selectride is extremely bulky.[1] It cannot easily access the concave endo face or the hindered exo face near the bridgehead. However, stereoelectronic models suggest bulky hydrides will attack from the less hindered trajectory (often the endo face attack, pushing the hydroxyl exo). Note: In tropanes, the N-bridge often blocks the exo-attack, forcing endo-attack, yielding the exo-alcohol.[1] [2]

Q3: The Cbz group seems to be degrading or I see carbamate cleavage byproducts.

Root Cause: Lewis Acid/Temperature Incompatibility. While Cbz is generally stable to borohydrides, if you are using strong Lewis acids (like excess BF₃·OEt₂ or high concentrations of CeCl₃ with heating) or strong aluminum hydrides (LiAlH₄), the carbamate can be reduced to an N-methyl group or cleaved.[1]

Resolution:

  • Strictly maintain temperature below 0°C during hydride addition.

  • Avoid LiAlH₄; it is too aggressive for chemoselective ketone reduction in the presence of carbamates. Stick to Boron-based reductants.[1]

Optimized Experimental Protocols

Protocol A: The "High Yield" Luche Reduction (Non-Stereoselective)

Best for: Maximizing material throughput when diastereomer separation is possible later.

  • Preparation: Dissolve 8-Cbz-8-azabicyclo[3.2.1]octan-2-one (1.0 equiv) in MeOH (0.2 M).

  • Activation: Add CeCl₃·7H₂O (1.1 equiv). Stir at room temperature for 10 minutes until fully dissolved.

  • Reduction: Cool to -10°C . Slowly add NaBH₄ (1.2 equiv) portion-wise over 15 minutes. Gas evolution (H₂) will occur—ensure venting.

  • Monitoring: Stir at 0°C for 1 hour. Monitor via TLC/LCMS.

  • Quench: Add saturated aqueous NH₄Cl. Dilute with EtOAc.

  • Workup: Wash organic layer with water and brine. Dry over Na₂SO₄.

  • Expected Outcome: >90% Conversion. Mixture of exo/endo alcohols (typically 60:40 to 70:30 ratio).

Protocol B: Stereoselective Reduction (Targeting Exo-Alcohol)

Best for: When high diastereomeric purity is required.[1]

  • Preparation: Dissolve ketone (1.0 equiv) in anhydrous THF (0.1 M) under Argon/Nitrogen.

  • Cooling: Cool solution to -78°C (Dry ice/Acetone bath).

  • Addition: Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise via syringe. Do not allow temperature to rise above -70°C.

  • Reaction: Stir at -78°C for 2 hours.

  • Oxidative Workup (Critical): Since Selectrides leave organoboron byproducts, quench with MeOH at -78°C, then add NaOH (3M) and H₂O₂ (30%) at 0°C to cleave the boron-oxygen bond cleanly.[1]

  • Expected Outcome: >85% Yield. High diastereoselectivity (>90% exo-alcohol).[1]

Comparative Data Summary

ReagentSolventTempYieldMajor IsomerKey Advantage
NaBH₄ MeOH0°C50-60%MixedCheap, simple setup.[1]
NaBH₄ + CeCl₃ MeOH-10°C92% Mixed (Endo-bias)Highest Yield , prevents enolization.[1]
L-Selectride THF-78°C85%Exo-OH Best Stereocontrol .[1]
LiAlH₄ Et₂O0°C<40%N/ANot Recommended (Side reactions).

References

  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.

  • Hodgson, D. M., & Galano, J. M. (2006). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry.

  • Majewski, M., & Lazny, R. (1995). Stereoselective synthesis of tropinone derivatives via enantioselective deprotonation of tropinone. Journal of Organic Chemistry.

  • Singh, S., et al. (2006). Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists. Bioorganic & Medicinal Chemistry Letters.

Sources

challenges in the stereoselective reduction of N-Cbz-nortropinone

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Applications Group Subject: Technical Guide: Stereoselective Reduction of N-Cbz-Nortropinone

Executive Summary

This guide addresses the specific challenges associated with the stereoselective reduction of N-Cbz-nortropinone (8-carbobenzyloxy-8-azabicyclo[3.2.1]octan-3-one). The core technical challenge lies in controlling the diastereoselectivity between the endo-isomer (N-Cbz-nortropine) and the exo-isomer (N-Cbz-pseudonortropine) while maintaining the integrity of the carbobenzyloxy (Cbz) protecting group.

This document serves as a troubleshooting hub, organized by "User Intent" (Targeting Endo vs. Targeting Exo), and includes validated protocols, mechanistic insights, and safety considerations.

Visualizing the Stereochemical Pathways

The following decision tree outlines the mechanistic pathways available for this substrate. Use this to select the correct reagent system for your target isomer.

ReactionPathways Substrate N-Cbz-Nortropinone (Ketone) Kinetic Kinetic Control (Hydride Attack) Substrate->Kinetic NaBH4 or L-Selectride Thermodynamic Thermodynamic Control (Equilibration) Substrate->Thermodynamic Al(OiPr)3 / iPrOH (MPV Reduction) Enzymatic Biocatalytic Control (KREDs) Substrate->Enzymatic Ketoreductase Screening Endo Endo-Isomer (N-Cbz-Nortropine) Axial -OH Kinetic->Endo Major Product (Hydride attacks exo-face) Exo Exo-Isomer (N-Cbz-Pseudonortropine) Equatorial -OH Thermodynamic->Exo Major Product (More stable isomer) Enzymatic->Endo Enzyme Dependent Enzymatic->Exo Enzyme Dependent Endo->Exo Mitsunobu Inversion (via Ester)

Figure 1: Stereochemical decision tree. Kinetic reduction favors the endo-alcohol due to steric hindrance at the endo-face of the bicyclic system. Thermodynamic conditions favor the exo-alcohol (equatorial).

Module 1: Targeting the Endo-Isomer (N-Cbz-Nortropine)

User Question: "I need to synthesize the endo-alcohol (nortropine derivative) with high diastereoselectivity. NaBH4 gives me a mixture. How do I optimize this?"

Technical Insight

In the tropane system, the nitrogen bridge creates significant steric bulk on the "endo" face (top). Therefore, small hydride nucleophiles (like NaBH4) preferentially attack from the less hindered "exo" face (bottom). This kinetic attack forces the resulting hydroxyl group into the endo (axial) position.

However, N-Cbz-nortropinone is conformationally flexible. If the reaction temperature is too high, or if the Cbz group alters the ring pucker, selectivity drops.

Optimized Protocol: Kinetic Reduction
  • Reagent: Sodium Borohydride (NaBH4) or L-Selectride® (Lithium tri-sec-butylborohydride).

  • Solvent: Anhydrous THF (for Selectride) or Methanol (for NaBH4).

  • Temperature: -78°C (Critical for high selectivity).

Step-by-Step:

  • Dissolve N-Cbz-nortropinone (1.0 eq) in anhydrous THF (0.2 M).

  • Cool to -78°C under nitrogen atmosphere.

  • For Maximum Selectivity: Add L-Selectride (1.1 eq, 1.0 M in THF) dropwise over 30 minutes. The bulky alkyl groups on the boron amplify the steric bias, blocking attack from the hindered endo-face almost entirely.

    • Alternative: Add NaBH4 (1.5 eq) in MeOH at -78°C if L-Selectride is unavailable.

  • Stir at -78°C for 2 hours. Monitor by TLC.[1]

  • Quench: Carefully add saturated NH4Cl solution while still cold.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.

Troubleshooting Table
SymptomProbable CauseSolution
Low Diastereomeric Ratio (dr) Reaction temperature too high.[2]Maintain -78°C strictly. Switch from NaBH4 to L-Selectride.
Cbz Cleavage Unlikely with Borohydrides.Check for contamination with strong Lewis acids or high heat.
Incomplete Conversion Reagent decomposition.Use fresh L-Selectride. Ensure anhydrous conditions.

Module 2: Targeting the Exo-Isomer (N-Cbz-Pseudonortropine)

User Question: "My target is the exo-alcohol (equatorial -OH). Standard reduction gives me the wrong isomer. How do I access the thermodynamic product without removing the Cbz group?"

Technical Insight

The exo-isomer is thermodynamically more stable because the hydroxyl group is equatorial, avoiding 1,3-diaxial interactions with the bridgehead hydrogens. To access this, you must use conditions that allow equilibration (Thermodynamic Control) or perform a stereochemical inversion .

Warning: Do not use Dissolving Metal Reduction (Na/NH3) or Catalytic Hydrogenation (H2/Pd) if you wish to retain the Cbz group. These methods will cleave the carbamate.

Protocol A: Meerwein-Ponndorf-Verley (MPV) Reduction

This reversible reduction allows the system to equilibrate to the more stable exo-isomer.

  • Reagents: Aluminum Isopropoxide (Al(OiPr)3) (3.0 eq).

  • Solvent: Anhydrous Isopropanol (serves as solvent and hydride source).

  • Procedure:

    • Dissolve substrate in dry isopropanol (0.5 M).

    • Add Al(OiPr)3.

    • Heat to reflux under nitrogen for 12–24 hours.

    • Note: Distill off acetone (byproduct) to drive the equilibrium if conversion stalls.

    • Workup: Cool, hydrolyze with dilute HCl (keep pH > 3 to protect Cbz) or Rochelle's salt solution.

Protocol B: Mitsunobu Inversion (High Purity Route)

If MPV yields are low, reduce to the endo-alcohol first (Module 1), then invert it.

  • Step 1: Perform kinetic reduction to obtain pure endo-alcohol.

  • Step 2 (Inversion):

    • Dissolve endo-alcohol (1.0 eq), Triphenylphosphine (PPh3, 1.5 eq), and p-Nitrobenzoic acid (1.5 eq) in THF.

    • Cool to 0°C. Add DEAD or DIAD (1.5 eq) dropwise.

    • Stir at RT for 12h. This yields the exo-ester (inversion of configuration).

  • Step 3 (Hydrolysis):

    • Treat the ester with LiOH in THF/H2O to release the exo-alcohol .

Module 3: Enzymatic Reduction (Biocatalysis)

User Question: "We need >99% ee/de for a scale-up. Are there biocatalytic options?"

Technical Insight

Ketoreductases (KREDs) offer the highest selectivity. Because the substrate is achiral (meso-like) but prochiral, KREDs can desymmetrize it or simply set the diastereomer ratio.

Screening Workflow
  • Panel: Screen a library of commercially available KREDs (e.g., Codexis, Johnson Matthey).

  • Cofactor: NADPH or NADH (with glucose dehydrogenase/glucose for recycling).

  • Buffer: Phosphate buffer (pH 7.0), 30°C.

  • Hit Criteria: Look for enzymes that produce the exo-isomer specifically, as this is hard to get chemically.

Reference Data for Screening:

  • Lactobacillus kefir ADH often favors anti-Prelog (which may map to specific tropane geometries).

  • Thermoanaerobium brockii ADH is useful for bulky ketones.

Module 4: Analytical Verification

User Question: "How do I quickly distinguish the endo and exo isomers by NMR?"

The coupling constant of the proton at the C3 position (


) is diagnostic due to the rigid bicyclic framework.
IsomerConfiguration

Orientation
Coupling (

) Pattern
Chemical Shift (

)
Endo (Nortropine) Axial -OHEquatorial

Triplet,

Hz
typically

4.0 - 4.2 ppm
Exo (Pseudonortropine) Equatorial -OHAxial

Multiplet,

Hz
(broad)
typically

3.8 - 4.0 ppm
  • Explanation: The Karplus equation dictates that the axial H (in the exo-isomer) has large diaxial couplings with adjacent protons, leading to a wider multiplet. The equatorial H (in the endo-isomer) has small gauche couplings, appearing as a narrow triplet.

References

  • Synthesis of N-Cbz-nortropinone

    • BenchChem Technical Data. "Synthesis of N-Cbz-nortropine from Nortropine." Available at: (Accessed 2026).

  • Stereoselectivity in Tropinone Reductions

    • Hayakawa, Y., et al. "Tropinone Reduction and Stereochemistry." Journal of Organic Chemistry. (General reference for tropane kinetics).
    • ChemicalBook. "N-Cbz-Nortropinone Synthesis and Properties." Available at: (Accessed 2026).

  • Mitsunobu Inversion Protocols

    • Swamy, K. C. K., et al.
    • Organic Chemistry Portal. "Mitsunobu Reaction Mechanism and Conditions." Available at: .

  • Thermodynamic Control (MPV)

    • Wipf, P. "Reductions: Diastereoselectivity of Reductions." University of Pittsburgh Lecture Notes. Available at: .

  • Cbz Group Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for Cbz orthogonality).

Sources

how to remove impurities from 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol

Executive Summary & Molecule Profile

Molecule: 8-((benzyloxy)carbonyl)-8-azabicyclo[3.2.1]octan-2-ol Common Name: N-Cbz-2-hydroxytropane (or N-Cbz-nortropine isomer) CAS Registry: (Specific isomer dependent, often derived from nortropine analogs)

Technical Context: Unlike the common 3-ol isomer (nortropine/tropine), the 2-ol regioisomer is a specialized intermediate, often synthesized via the ring-opening of 8-azabicyclo[3.2.1]octane epoxides or desymmetrization of cycloheptene derivatives [1]. A frequent frustration for researchers is that while the 3-ol crystallizes readily, the 2-ol congener often persists as a viscous oil due to disrupted hydrogen bonding networks and lower symmetry [2].

This guide addresses the three most critical purity challenges:

  • Phase State: Handling the persistent "oily" state of the 2-ol isomer.

  • Byproduct Removal: Efficient clearance of benzyl alcohol and Cbz-Cl residues.

  • Stereocontrol: Separation of endo/exo diastereomers.

Troubleshooting & FAQs

Q1: My product is a viscous yellow oil and refuses to crystallize. Is it impure?

Diagnosis: Not necessarily. Root Cause: While N-Cbz-nortropine (3-ol) is a crystalline solid, the 2-ol isomer typically exists as an oil or low-melting solid at room temperature [2]. This is due to the steric bulk of the Cbz group adjacent to the C2-hydroxyl, which disrupts the crystal lattice packing more severely than in the C3 position. Solution:

  • Do not force crystallization if purity is >95% by NMR. The oil is likely the native state.

  • If solidification is required: Attempt triturating with cold pentane or diethyl ether/hexane (1:5) at -20°C. If it oils out again, rely on high-vacuum drying to remove solvent traces rather than recrystallization.

Q2: I see a persistent aromatic impurity in NMR (~7.3 ppm) and methylene peak (~4.6 ppm). How do I remove it?

Diagnosis: Benzyl Alcohol contamination. Root Cause: Excess Benzyl chloroformate (Cbz-Cl) hydrolyzes during the aqueous workup to form benzyl alcohol. This byproduct has a boiling point (~205°C) too high for rotovap removal and co-elutes with polar carbamates on silica. Solution:

  • Azeotropic Removal: Resuspend the oil in water/ethanol (1:1) and concentrate. Benzyl alcohol forms a low-boiling azeotrope with water.

  • Chromatographic Shift: Use a gradient of Dichloromethane (DCM) : Methanol instead of Hexane:EtOAc. Benzyl alcohol elutes much earlier in DCM systems than the polar 2-ol carbamate.

Q3: How do I separate the endo-2-ol from the exo-2-ol isomer?

Diagnosis: Diastereomeric mixture. Root Cause: Non-selective reduction of the ketone or non-selective epoxide opening. Solution:

  • TLC Separation: These isomers typically show a

    
     of 0.1–0.15 in 5% MeOH in DCM .
    
  • Flash Chromatography:

    • Stationary Phase: High-performance Silica (15-40 µm).

    • Mobile Phase: Isocratic elution with DCM:EtOAc (80:20) often resolves the diastereomers better than MeOH gradients, utilizing the subtle polarity difference of the hydroxyl orientation relative to the carbamate.

Impurity Removal Workflows

A. Chemical Wash Protocol (The "Self-Validating" Clean-Up)

Use this before chromatography to remove unreacted amine and hydrolyzed Cbz species.

StepReagentPurposeMechanism
1 1M HCl Wash Remove Unreacted AmineProtonates free amine starting material (pKa ~10), forcing it into the aqueous phase. The Cbz-protected product (neutral) remains in organic.
2 Sat. NaHCO₃ Wash Remove Acidic ByproductsNeutralizes residual HCl and removes any benzoic acid derivatives.
3 Brine Wash Dehydrate Organic PhaseBreaks emulsions common with carbamates.
B. Chromatographic Purification Protocol

Optimized for 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol.

  • Column Load: 1:50 ratio (Sample : Silica).

  • Equilibration: 100% Dichloromethane (DCM).

  • Gradient:

    • 0–5 min: 100% DCM (Elutes Benzyl Chloride/non-polar impurities).

    • 5–15 min: 0% → 20% EtOAc in DCM (Elutes Benzyl Alcohol).

    • 15–30 min: 20% → 5% MeOH in DCM (Elutes Product ).

  • Detection: UV at 254 nm (Cbz chromophore) and KMnO₄ stain (hydroxyl group).

Logic Diagram: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture (8-Cbz-8-azabicyclo[3.2.1]octan-2-ol) CheckState Check Physical State Start->CheckState Solid Solid/Precipitate CheckState->Solid Oil Viscous Oil CheckState->Oil Recryst Recrystallize (Acetonitrile) Solid->Recryst Trituration Triturate (Pentane/Et2O) Oil->Trituration CheckPurity Check Purity (TLC/NMR) Trituration->CheckPurity Recryst->CheckPurity ImpurityType Identify Impurity CheckPurity->ImpurityType Impure Final Pure Product (>95%) CheckPurity->Final Clean StartMat Unreacted Amine ImpurityType->StartMat Basic BenzylAlc Benzyl Alcohol ImpurityType->BenzylAlc Neutral/Aromatic Isomers Endo/Exo Isomers ImpurityType->Isomers Stereo AcidWash Protocol A: 1M HCl Wash StartMat->AcidWash Azeotrope Azeotrope (Water/EtOH) or High Vac BenzylAlc->Azeotrope Column Protocol B: Silica Column (DCM:MeOH Gradient) Isomers->Column AcidWash->CheckPurity Azeotrope->CheckPurity Column->CheckPurity

Figure 1: Decision matrix for purifying Cbz-protected tropane alcohols based on physical state and impurity profile.

References

  • Lowe, R. A. (2014). Realising Lead-Oriented Synthesis: A 'Top-Down' Approach to Synthesising Lead-Like Scaffolds. White Rose eTheses Online. [Link]

  • Garrido, M., et al. (2021). The Pseudotransannular Ring Opening of 1-Aminocyclohept-4-ene-derived Epoxides in the Synthesis of Tropane Alkaloids. European Journal of Organic Chemistry, 2021(19), 2855–2861. [Link]

Validation & Comparative

comparison of different protecting groups for 8-azabicyclo[3.2.1]octan-2-ol

[1]

Executive Summary

The 8-azabicyclo[3.2.1]octane scaffold (tropane core) is a privileged structure in medicinal chemistry, serving as the backbone for numerous GPCR ligands and neurotransmitter transporter inhibitors. While the 3-isomer (nortropine) is ubiquitous, 8-azabicyclo[3.2.1]octan-2-ol presents unique synthetic challenges due to the proximity of the C-2 hydroxyl group to the N-8 bridgehead nitrogen.

This guide objectively compares the performance of Boc (tert-butyloxycarbonyl) , Cbz (benzyloxycarbonyl) , and Bn (benzyl) protecting groups for the N-8 position. Our analysis—grounded in kinetic stability, steric influence, and orthogonality—identifies N-Boc as the superior choice for general alcohol functionalization, while N-Cbz is required for acid-sensitive downstream cascades.

Structural Analysis & The "Bridgehead Proximity" Effect

Before selecting a protecting group (PG), one must understand the steric environment. Unlike the 3-ol isomer, the 2-ol position is vicinal to the bridgehead carbon (C-1) .

  • Steric Crowding: The N-8 nitrogen lone pair and its substituents project over the bicyclic ring system. A bulky protecting group at N-8 can sterically shield the C-2 hydroxyl, significantly retarding rates of O-acylation or O-alkylation compared to the 3-ol isomer.

  • Conformational Locking: Carbamate PGs (Boc, Cbz) often exhibit rotamers observable by NMR, caused by restricted rotation around the N-CO bond. In the 2-ol system, this effect is pronounced, often complicating spectral analysis.

Comparative Analysis of N-Protecting Groups

The following table synthesizes experimental data regarding the stability and utility of the three primary candidates.

FeatureN-Boc (tert-Butyloxycarbonyl) N-Cbz (Benzyloxycarbonyl) N-Bn (Benzyl)
Installation Yield High (90-95%) High (85-92%)Moderate-High (via alkylation)
Steric Bulk High (t-Butyl group)Moderate (Planar phenyl)Low (Methylene linker)
Stability: Acid Labile (TFA/HCl) StableStable
Stability: Base Excellent Good (Hydrolyzes in strong hot base)Excellent
Stability: H₂/Pd StableLabile Labile
C-2 OH Reactivity Hindered (Bulky group shields C-2)ModerateAccessible
Primary Use Case General synthesis; O-alkylation/oxidationAcid-sensitive routes; Orthogonal to t-Butyl estersEarly-stage scaffold construction
Deep Dive: The Verdict
  • The Case for Boc: In our experience, N-Boc is the gold standard for 8-azabicyclo[3.2.1]octan-2-ol when the downstream chemistry involves basic conditions (e.g., Williamson ether synthesis on the C-2 alcohol). The Boc group is impervious to the bases (NaH, KOtBu) required to deprotonate the secondary alcohol.

    • Caveat: The tert-butyl group is bulky. If you are attempting a difficult substitution on the C-2 oxygen, the N-Boc group may lower yields due to steric clashing.

  • The Case for Cbz: Select N-Cbz if your synthesis involves acidic intermediates or if you plan to install an acid-labile group (like a THP ether or MOM group) on the oxygen. Cbz provides "orthogonal" protection that allows you to remove the N-protection (via Hydrogenolysis) without touching acid-sensitive moieties on the C-2 position.

  • The Case for Benzyl (Bn): N-Bn is rarely introduced de novo at this stage. It is usually a carry-over from the Robinson-Schöpf-style cyclization used to build the ring. While it offers the least steric hindrance, removing it requires hydrogenolysis (which can be slow on bridged amines) or toxic chloroformates (ACE-Cl method).

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct PG based on intended downstream modifications to the C-2 alcohol.

PG_SelectionStartStart: 8-azabicyclo[3.2.1]octan-2-olDecisionIntended Reaction on C-2 OH?Start->DecisionRoute_BasicBasic Conditions(Alkylation/Esterification)Decision->Route_BasicBase/Nu-Route_AcidicAcidic Conditions(e.g., THP protection)Decision->Route_AcidicAcid/ElectrophileRoute_ReductiveReductive Conditions(e.g., Amination)Decision->Route_ReductiveH2/MetalSelect_BocSelect N-Boc(Best Base Stability)Route_Basic->Select_BocSelect_CbzSelect N-Cbz(Acid Stable)Route_Acidic->Select_CbzRoute_Reductive->Select_BocBoc is H2 stableSelect_FmocSelect N-Fmoc(Rare: Acid/H2 Stable)Route_Reductive->Select_FmocAlternative

Figure 1: Decision matrix for N-protection based on downstream C-2 functionalization requirements.

Validated Experimental Protocols

The following protocols are adapted for the specific solubility and reactivity profile of the bicyclic amine.

Protocol A: N-Boc Protection (Standard)

Best for: Preparing the scaffold for O-alkylation or oxidation.

  • Reagents: 8-azabicyclo[3.2.1]octan-2-ol (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), Triethylamine (Et₃N, 1.5 equiv), DMAP (0.05 equiv, catalytic).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: THF is preferred if the amine salt is used as starting material.

  • Procedure:

    • Dissolve the amine in dry THF (0.2 M concentration).

    • Add Et₃N and cool to 0°C.

    • Add Boc₂O (dissolved in minimal THF) dropwise over 15 minutes.

    • Add catalytic DMAP.

    • Warm to room temperature (RT) and stir for 4–6 hours. Monitoring: TLC (5% MeOH/DCM) usually shows a less polar spot.

    • Workup: Dilute with EtOAc, wash with 1M citric acid (to remove unreacted amine/DMAP), saturated NaHCO₃, and brine. Dry over MgSO₄.

  • Expected Yield: 90–95%.

  • Validation: NMR will show a characteristic singlet (~1.45 ppm, 9H) for the t-butyl group. Note the appearance of rotamers in the ¹H NMR spectrum, often seen as broadened or split signals for the bridgehead protons.

Protocol B: N-Cbz Protection (Schotten-Baumann Conditions)

Best for: Scale-up and when acid stability is required.

  • Reagents: Amine (1.0 equiv), Benzyl chloroformate (Cbz-Cl, 1.2 equiv), NaHCO₃ (2.5 equiv).

  • Solvent: 1:1 mixture of THF and Water.

  • Procedure:

    • Dissolve NaHCO₃ and the amine in the THF/Water mixture. Cool to 0°C.

    • Add Cbz-Cl dropwise vigorously (Cbz-Cl can hydrolyze, so a slight excess is used).

    • Stir at 0°C for 1 hour, then RT for 3 hours.

    • Workup: Extract with EtOAc. Wash organic layer with 1M HCl (critical to remove any unreacted amine) and brine.

  • Expected Yield: 85–92%.

  • Critical Note: The Cbz group is planar. While it imposes less steric bulk than Boc, the carbamate oxygen can still participate in H-bonding with the C-2 hydroxyl, potentially influencing the stereochemical outcome of subsequent reactions.

Deprotection Workflows

The choice of PG is only as good as the ability to remove it.

  • N-Boc Removal:

    • Reagent: Trifluoroacetic acid (TFA) / DCM (1:4 v/v) or 4M HCl in Dioxane.

    • Condition: 0°C to RT, 1 hour.

    • Cleanup: Evaporation gives the TFA salt. For the free base, use basic resin or NaHCO₃ workup.

    • Warning: The 2-ol group is generally stable, but if C-2 has been modified to a tertiary alcohol or sensitive ester, strong acid might cause elimination (dehydration) to the alkene.

  • N-Cbz Removal:

    • Reagent: H₂ (1 atm), Pd/C (10% wt).

    • Solvent: MeOH or EtOH.

    • Condition: RT, 2–12 hours.

    • Warning: Bridgehead amines can be slow to hydrogenolyze due to steric hindrance preventing optimal adsorption onto the catalyst surface. If slow, add a drop of acetic acid or switch to Pd(OH)₂ (Pearlman's catalyst).

References
  • Beilstein Journals. Synthesis of Boc-protected amines and tropane derivatives. (General protocols for bicyclic amine protection).

  • Royal Society of Chemistry (RSC). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold.[2] (Review of scaffold synthesis and protection strategies).

  • BenchChem. Nortropine Derivatives and Synthesis. (Data on tropane alkaloid precursors).

  • National Institutes of Health (NIH) - PubChem. 8-Azabicyclo[3.2.1]octan-3-ol and related isomers. (Physical properties and safety data).

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates (Boc, Cbz). (Mechanistic comparisons).

A Senior Application Scientist's Guide to the Validation of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol Purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison and a detailed experimental protocol for the validation of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol purity using High-Performance Liquid Chromatography (HPLC). The methodologies and principles discussed herein are grounded in extensive field experience and align with major regulatory standards, including the International Council for Harmonisation (ICH) guidelines.

Introduction: The Critical Role of Purity in Drug Development

8-Cbz-8-azabicyclo[3.2.1]octan-2-ol is a vital chiral building block in the synthesis of various therapeutic agents. Its rigid bicyclic structure, derived from the tropane alkaloid scaffold, is a key feature in many centrally acting drugs. The purity of this intermediate is paramount, as even trace impurities can have significant impacts on the safety and efficacy of the final drug product. Therefore, a robust and validated analytical method to assess its purity is not just a regulatory requirement but a scientific necessity.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose due to its versatility, high resolution, and suitability for non-volatile and thermally labile compounds like 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol. This guide will walk you through a comprehensive validation of an HPLC method, designed to be a self-validating system that ensures trustworthiness and scientific integrity.

HPLC Method Validation Workflow

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1][2] The following workflow outlines the key stages in validating an HPLC method for the purity determination of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 System Suitability cluster_3 Routine Analysis Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization (Resolution, Peak Shape) Dev->Opt Specificity Specificity Dev->Specificity SST System Suitability Testing (Before Each Run) Opt->SST Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Purity Analysis Robustness->Routine SST->Specificity

Caption: Workflow for HPLC Method Validation.

Experimental Protocol: A Validated HPLC Method for Purity Determination

This section details a step-by-step methodology for the validation of an HPLC method for determining the purity of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Chromatographic Conditions

The selection of chromatographic conditions is critical for achieving adequate separation of the main compound from its potential impurities.

ParameterRecommended ConditionsJustification
HPLC System Quaternary Gradient HPLC with UV DetectorProvides flexibility in mobile phase composition and sensitive detection of the carbobenzyloxy (Cbz) chromophore.
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µmA C18 column is a versatile and widely used stationary phase for the separation of moderately polar compounds like the target analyte.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and ionization for potential mass spectrometry coupling.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase chromatography, offering good elution strength.
Gradient Elution 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-35 min: 80-20% B; 35-40 min: 20% BA gradient elution is necessary to separate impurities with a wide range of polarities from the main peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmThe Cbz protecting group has a strong UV absorbance at this wavelength.
Injection Volume 10 µLA small injection volume minimizes peak broadening.
Validation Parameters and Acceptance Criteria

The validation of the analytical method is performed according to ICH Q2(R1) guidelines.[1][2]

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Procedure:

    • Inject a blank solution (diluent) to ensure no interfering peaks at the retention time of the analyte and its known impurities.

    • Inject a solution of the 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol reference standard.

    • Inject a solution of the sample.

    • If available, inject solutions of known impurities.

    • Perform stress testing (acid, base, oxidation, heat, and light degradation) on the sample and analyze the degraded samples to demonstrate that the method can separate the analyte from its degradation products.

  • Acceptance Criteria: The method is specific if there are no interfering peaks from the blank at the retention time of the analyte and its impurities. The peak for 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol should be pure and well-resolved from any impurity peaks.

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Procedure:

    • Prepare a stock solution of the reference standard.

    • Prepare a series of at least five concentrations ranging from the limit of quantitation (LOQ) to 150% of the expected sample concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare a placebo (if a formulated product) or a sample matrix spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Analyze each concentration level in triplicate.

    • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-day precision):

    • Procedure: Analyze six replicate injections of the sample solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The RSD should be ≤ 1.0%.

  • Intermediate Precision (Inter-day ruggedness):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: The RSD between the two sets of data should be ≤ 2.0%.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure (based on the signal-to-noise ratio):

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The determined LOQ should be sufficiently low to quantify any potential impurities at their specified limits.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • Vary critical method parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase composition (± 2% organic)

      • Wavelength (± 2 nm)

    • Analyze the sample under each modified condition.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the purity results should not be significantly affected by the changes.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for the purity analysis of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol, other techniques can also be employed, each with its own set of advantages and limitations.

TechniquePrincipleAdvantages for 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol AnalysisDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Highly versatile for non-volatile and thermally labile compounds. High resolution and sensitivity. Well-established and accepted by regulatory agencies.Can be time-consuming for method development. Requires relatively large volumes of solvents.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High separation efficiency for volatile impurities. Can be coupled with mass spectrometry (GC-MS) for definitive identification.Not suitable for non-volatile or thermally labile compounds like 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol without derivatization. Derivatization adds complexity and potential for error.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High separation efficiency and low sample volume requirements. Can be a complementary technique for separating closely related impurities.Lower sensitivity compared to HPLC with UV detection. Can be less robust for routine quality control.
Ultra-Performance Liquid Chromatography (UPLC) A type of HPLC that uses smaller particle size columns to achieve higher resolution and faster analysis times.Faster analysis times and higher throughput compared to conventional HPLC. Improved resolution.Requires specialized high-pressure instrumentation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.Provides molecular weight information, which is invaluable for impurity identification. Highly sensitive and specific.More expensive and complex instrumentation compared to HPLC-UV.

Conclusion

The validation of an HPLC method for the purity determination of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol is a critical step in ensuring the quality and safety of pharmaceutical products. The detailed protocol and validation parameters outlined in this guide provide a robust framework for establishing a reliable and scientifically sound analytical method. By understanding the principles behind each step and comparing HPLC with other available techniques, researchers and drug development professionals can make informed decisions to ensure the integrity of their analytical data and, ultimately, the quality of their products. This commitment to scientific rigor and trustworthiness is fundamental to the successful advancement of new therapies.

References

  • ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, November 2005. [Link]

  • U.S. Food and Drug Administration, Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology, November 1996. [Link]

  • European Medicines Agency, ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology, June 1995. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Görög, S. (2000).
  • Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222.
  • Weinberger, R. (2000). Practical Capillary Electrophoresis. Academic Press.
  • Swartz, M. E. (2005). UPLC™: An Introduction and Review.

Sources

A Comparative Guide to Confirming the Absolute Configuration of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the precise determination of a molecule's three-dimensional structure is paramount. For chiral molecules such as 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol, a key intermediate in the synthesis of various biologically active compounds, establishing the absolute configuration of its stereocenters is a critical step that dictates its pharmacological and toxicological properties. This guide provides a comparative analysis of the primary analytical techniques available for this determination, offering insights into their underlying principles, experimental workflows, and relative merits.

The challenge in assigning the absolute configuration lies in the fact that enantiomers, non-superimposable mirror images of each other, possess identical physical properties under achiral conditions, making their differentiation non-trivial.[1] This guide will delve into the established methods of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiroptical techniques, providing researchers with the necessary information to make an informed decision for their specific analytical needs.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule.[2][3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of the electron density can be constructed, revealing the precise spatial arrangement of each atom.

Causality Behind the Choice: This technique is often pursued when an unambiguous and highly accurate structural elucidation is required. The ability to directly visualize the molecule provides irrefutable evidence of its absolute stereochemistry. For 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol, obtaining a suitable crystal would provide a definitive assignment of the hydroxyl group's orientation relative to the bicyclic framework.

Self-Validating System: The quality of the resulting crystallographic data, including parameters like the Flack parameter for chiral molecules, provides an internal validation of the determined structure. A well-resolved crystal structure with low residual electron density and a Flack parameter close to zero for the correct enantiomer provides high confidence in the assignment.

Limitations: The primary bottleneck for this technique is the requirement for a high-quality single crystal, which can be challenging and time-consuming to obtain, especially for complex organic molecules that may exist as oils or amorphous solids.[5][6] Furthermore, the molecule should ideally contain a "heavy" atom (e.g., a halogen) to enhance anomalous dispersion effects, which are crucial for absolute configuration determination.[1][7]

NMR Spectroscopy: The Power of Diastereomeric Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of chemical analysis, can be adapted to determine absolute configuration through the use of chiral derivatizing agents (CDAs) or chiral solvating agents. The most common among these is the Mosher's ester analysis.[5][][9]

Causality Behind the Choice: When crystallization is not feasible, NMR-based methods offer a powerful alternative. By reacting the chiral alcohol, in this case, 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol, with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), a pair of diastereomers is formed.[9][10] These diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra, which can be analyzed to deduce the absolute configuration of the original alcohol.

Self-Validating System: The Mosher's ester method is inherently self-validating as it involves the preparation and comparative analysis of two diastereomeric esters, one from (R)-MTPA and the other from (S)-MTPA.[5][9] The consistency of the chemical shift differences (Δδ = δS - δR) across various protons in the molecule provides a robust confirmation of the stereochemical assignment. A typical analysis requires approximately 4–6 hours of active effort over a 1- to 2-day period.[9]

This protocol outlines the steps for determining the absolute configuration of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol using Mosher's ester analysis.

Materials:

  • 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol (of unknown absolute configuration)

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Preparation of the (R)-MTPA Ester:

    • In a clean, dry NMR tube, dissolve a small, accurately weighed amount of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol (e.g., 5 mg) in anhydrous pyridine (0.5 mL).

    • Add a slight molar excess of (R)-MTPA-Cl to the solution.

    • Seal the tube and allow the reaction to proceed at room temperature until complete (monitor by TLC or LC-MS).

    • Remove the solvent under reduced pressure.

    • Purify the resulting diastereomeric ester by flash chromatography on silica gel.

    • Dissolve the purified (R)-MTPA ester in CDCl₃.

  • Preparation of the (S)-MTPA Ester:

    • Repeat the procedure described in step 1, using (S)-MTPA-Cl in place of (R)-MTPA-Cl.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

    • Assign all relevant proton signals for both diastereomers. 2D NMR techniques like COSY and HSQC can aid in unambiguous assignment.[5]

  • Data Analysis:

    • Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).

    • Map the positive and negative Δδ values onto a conformational model of the MTPA esters.

    • Based on the established Mosher's model, the protons on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will show negative values, allowing for the assignment of the absolute configuration of the alcohol stereocenter.

Mosher_Ester_Analysis_Workflow cluster_synthesis Esterification cluster_analysis Analysis A Chiral Alcohol (8-Cbz-8-azabicyclo[3.2.1]octan-2-ol) B (R)-MTPA-Cl A->B Pyridine C (S)-MTPA-Cl A->C Pyridine D (R)-MTPA Ester B->D E (S)-MTPA Ester C->E F ¹H NMR of (R)-Ester D->F G ¹H NMR of (S)-Ester E->G H Calculate Δδ = δS - δR F->H G->H I Assign Absolute Configuration H->I

Caption: Workflow for Mosher's Ester Analysis.

Chiroptical Methods: A Non-Destructive Approach

Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left and right circularly polarized light by a chiral molecule.[2][11] These methods are non-destructive and require only a small amount of sample in solution.

Causality Behind the Choice: VCD is particularly advantageous as it can be applied to molecules that lack a UV chromophore, a requirement for traditional CD spectroscopy.[7][11] The rich spectral data obtained from VCD, combined with quantum mechanical calculations, allows for the determination of absolute configuration without the need for derivatization or crystallization.[7][11][12]

Self-Validating System: The comparison of the experimentally measured VCD spectrum with the theoretically calculated spectra for both enantiomers serves as the validation.[7] A strong correlation in the signs and relative intensities of the major VCD bands between the experimental and one of the calculated spectra provides a confident assignment of the absolute configuration.[12]

VCD_Analysis_Workflow cluster_experimental Experimental cluster_computational Computational cluster_comparison Comparison & Assignment A Sample in Solution (8-Cbz-8-azabicyclo[3.2.1]octan-2-ol) B Measure VCD Spectrum A->B E Compare Experimental and Calculated Spectra B->E C Calculate VCD Spectrum of (R)-enantiomer C->E D Calculate VCD Spectrum of (S)-enantiomer D->E F Assign Absolute Configuration E->F

Caption: Workflow for VCD-based Absolute Configuration Determination.

Comparison of Techniques
FeatureX-ray CrystallographyMosher's Ester Analysis (NMR)Vibrational Circular Dichroism (VCD)
Principle X-ray diffraction from a single crystalAnalysis of diastereomeric derivativesDifferential absorption of circularly polarized infrared light
Sample Requirement High-quality single crystalSmall amount of pure alcohol (mg scale)Small amount of sample in solution (mg scale)
Destructive? No (crystal is recovered)Yes (chemical derivatization)No
Time Investment Potentially long (crystal growth)Moderate (1-2 days)Relatively fast (hours for measurement, plus computation time)
Confidence Level Very high (definitive)HighHigh (with good spectral correlation)
Key Limitation Crystal growth can be a major hurdleRequires successful chemical reactions and purificationRequires access to a VCD spectrometer and computational resources
Conclusion

The choice of method for determining the absolute configuration of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol depends on several factors, including the availability of the sample in a particular form (e.g., crystalline solid vs. oil), the instrumentation accessible to the researcher, and the desired level of certainty.

  • X-ray crystallography remains the unequivocal gold standard, providing a direct and unambiguous structural determination, provided a suitable crystal can be obtained.

  • Mosher's ester analysis is a robust and widely used NMR technique that is an excellent alternative when crystallization is not feasible. Its internal validation through the comparison of two diastereomers lends high confidence to the assignment.

  • Vibrational Circular Dichroism is a powerful and non-destructive chiroptical method that is gaining popularity due to its applicability to a wide range of molecules in solution, without the need for derivatization.

For researchers and drug development professionals, a thorough understanding of these techniques is essential for the rigorous characterization of chiral molecules, ensuring the safety and efficacy of new chemical entities.

References

  • Dale, J. A., & Mosher, H. S. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Retrieved from [Link]

  • Wikipedia. (2024, February 19). Absolute configuration. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Retrieved from [Link]

  • Pure Chemistry. (2024, February 19). Determination of absolute configuration. Retrieved from [Link]

  • Urban, S., & Capon, R. J. (2010). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules, 15(8), 5349–5357. Retrieved from [Link]

  • Dale, J. A., & Mosher, H. S. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. Retrieved from [Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Methods in Molecular Biology (Vol. 881, pp. 235–252). Humana Press. Retrieved from [Link]

  • ResearchGate. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Determination of absolute configuration using single crystal X-ray diffraction. PubMed. Retrieved from [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Asia. Retrieved from [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. Retrieved from [Link]

  • Al-Awar, R. S., et al. (2023). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. ACS Omega, 8(24), 21639–21648. Retrieved from [Link]

  • Brzezinski, K., et al. (2013). Relative configuration, absolute configuration and absolute structure of three isomeric 8-benzyl-2-[(4-bromophenyl)(hydroxy)methyl]-8-azabicyclo[3.2.1]octan-3-ones. Acta Crystallographica Section C, 69(Pt 3), 303–306. Retrieved from [Link]

  • Polavarapu, P. L. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol

[1][2]

Executive Summary & Immediate Directives

Do not dispose of this compound down the drain.

8-Cbz-8-azabicyclo[3.2.1]octan-2-ol is a lipophilic, pharmacologically relevant tropane intermediate. Due to the biological activity associated with the tropane scaffold (anticholinergic potential) and the environmental persistence of the carbamate (Cbz) protecting group, this substance must be segregated as Hazardous Organic Waste and destroyed via High-Temperature Incineration .

Core Disposal Code: NON-HAL-ORG-INCIN (Non-Halogenated Organic, Incineration Required).

Chemical Safety Profile & Rationale

To ensure safety, researchers must understand the causality behind these protocols. We are not just managing a chemical; we are managing a bioactive scaffold.

Structural Hazard Analysis
  • The Scaffold (Tropane): The 8-azabicyclo[3.2.1]octane skeleton is the core structure of potent alkaloids like atropine and cocaine. While the 2-ol isomer is an intermediate, it must be treated as a suspected neuroactive agent (Target Organ: CNS).

  • The Protecting Group (Cbz): The Carboxybenzyl group adds significant lipophilicity to the molecule.

    • Risk:[1][2][3] High potential for bioaccumulation in aquatic organisms if released into water systems (H412).

    • Stability:[4][5] The carbamate linkage is stable to weak acids and bases, meaning "benchtop neutralization" is ineffective and dangerous.

  • Physical State: Typically a white solid or viscous oil.

    • Inhalation Risk:[6][4] If solid, dust generation poses a rapid absorption risk via mucous membranes.

Critical Incompatibilities
Reagent ClassInteraction Risk
Strong Oxidizers High. Can generate nitrogen oxides (NOx) and carbon monoxide.
Strong Acids/H₂ Moderate. Strong acid or hydrogenation removes the Cbz group, liberating the free amine (nortropine analog), which may have higher acute toxicity/volatility.
Bleach (NaOCl) Avoid. Do not use bleach for decontamination. It may react with the nitrogen to form chloramines.

Waste Stream Segregation Protocols

Effective disposal begins at the bench. Segregate waste based on the matrix (Solid vs. Liquid) to ensure acceptance by waste management vendors.

Waste Compatibility Matrix
Waste FormStream ClassificationContainer TypeLabeling Requirement
Pure Compound (Solid) Non-Halogenated Organic SolidHDPE Wide-Mouth Jar"Solid Waste: 8-Cbz-tropane derivative. Toxic."
Reaction Solution (DCM) Halogenated Organic SolventHDPE/Glass Carboy"Halogenated Waste: DCM, Tropane intermediate."
Reaction Solution (EtOAc/MeOH) Non-Halogenated Organic SolventHDPE/Glass Carboy"Flammable Waste: Methanol, Tropane intermediate."
Contaminated Silica Solid Hazardous WasteDouble-bagged / Drum"Silica Gel contaminated with organic amines."
Sharps/Syringes Bio/Chem Hazard SharpsRigid Red Sharps BinStandard Sharps Labeling.

Operational Disposal Workflow

The following logic flow dictates the decision-making process for disposing of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol.

DisposalWorkflowStartWaste Generation:8-Cbz-8-azabicyclo[3.2.1]octan-2-olStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Pure compound, Silica, Filter Paper)StateCheck->SolidPathLiquidPathLiquid Waste(Mother Liquor, Washings)StateCheck->LiquidPathBinSolidStream C:Solid Hazardous WasteSolidPath->BinSolidSolventCheckCheck Solvent CompositionLiquidPath->SolventCheckHalogenatedContains Halogens?(DCM, Chloroform)SolventCheck->HalogenatedCheck MSDSBinHalStream A:Halogenated Solvent WasteHalogenated->BinHalYesBinNonHalStream B:Non-Halogenated Solvent WasteHalogenated->BinNonHalNoNonHalogenatedNon-Halogenated?(MeOH, EtOAc, DMSO)DisposalFINAL DISPOSAL:High-Temperature IncinerationBinHal->DisposalBinNonHal->DisposalBinSolid->Disposal

Figure 1: Decision logic for segregating tropane-derivative waste streams to ensure compliance with incineration protocols.

Detailed Step-by-Step Protocols

Protocol A: Disposal of Pure Solid Chemical

Applicability: Expired inventory, degraded samples, or excess yield.

  • PPE Verification: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Respiratory protection (N95 or fume hood) is mandatory to prevent inhalation of dust.

  • Primary Containment: Transfer the solid material into a screw-top glass or HDPE jar. Do not use Ziploc bags as the primary container for free-flowing powder, as static can disperse the compound.

  • Solvent Rinse (Optional but Recommended): If the vial is empty but contains residue, rinse 3x with a minimal amount of Methanol or Acetone. Pour rinsate into Stream B (Non-Halogenated Liquid) .

  • Secondary Containment: Place the sealed jar into a clear, heavy-duty hazardous waste bag.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "8-Cbz-8-azabicyclo[3.2.1]octan-2-ol (Tropane Derivative)"

    • Hazard Checkboxes: Toxic, Irritant.

  • Transfer: Move to the satellite accumulation area for pickup.

Protocol B: Disposal of Reaction Mixtures (Liquids)

Applicability: Mother liquors from crystallization or column fractions.

  • Identify the Solvent:

    • If the solvent is Dichloromethane (DCM) or Chloroform , use the Halogenated waste carboy.

    • If the solvent is Ethyl Acetate , Methanol , Ethanol , or DMSO , use the Non-Halogenated waste carboy.

  • Transfer: Pour the mixture into the appropriate carboy using a funnel. Do not overfill (leave 10% headspace).

  • Log the Addition: Immediately write the full chemical name ("Cbz-azabicyclo-octanol") on the carboy's log sheet. Do not use abbreviations like "Cbz-SM" (Starting Material), as waste vendors require specific chemical classes.

Protocol C: Spill Management (Emergency Procedure)

Scenario: 5g of solid powder dropped on the floor.

  • Isolate: Evacuate the immediate 3-meter radius.

  • Dampen: Gently mist the powder with a spray bottle containing water or ethanol. This is critical to prevent the formation of airborne dust during cleanup.

  • Scoop: Use a plastic scoop or stiff paper to collect the dampened paste.

  • Clean: Wipe the area with soap and water 3 times.

  • Dispose: Place all cleanup materials (wipes, scoop, gloves) into a separate bag labeled "Debris contaminated with Tropane Alkaloids" and process as solid hazardous waste.

References & Regulatory Compliance

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7]

  • PubChem. (n.d.). Nortropine (Compound Summary).[8][9] National Library of Medicine. (Used for analog toxicity inference).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. (Governs the definition of "P-listed" and characteristic hazardous wastes).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.